molecular formula C9H12N2O2S B1310308 N-METHYLINDOLINE-5-SULFONAMIDE CAS No. 113162-46-2

N-METHYLINDOLINE-5-SULFONAMIDE

Cat. No.: B1310308
CAS No.: 113162-46-2
M. Wt: 212.27 g/mol
InChI Key: HXKOIZBLCHKMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylindoline-5-Sulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research, particularly within the scaffold of sulfonamide-based indoline derivatives. Sulfonamides represent a major class of therapeutic agents, first introduced as antibacterial drugs that act by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway . Beyond their classic antibacterial role, sulfonamide-functionalized compounds like this one are investigated for a diverse spectrum of pharmacological activities, including anti-carbonic anhydrase, anticancer, and anti-inflammatory properties . The indoline scaffold is a privileged structure in drug discovery, and its fusion with a sulfonamide group creates a versatile pharmacophore. Recent scientific reviews highlight that sulfonamide-based indole (and by extension, indoline) analogs are synthesized and studied for their potent biological activities, such as antimicrobial, anticonvulsant, antifungal, and antiproliferative effects . The specific substitution pattern on the indoline ring and the N-methyl sulfonamide group in this compound makes it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. Researchers utilize such compounds to develop novel bioactive molecules, often through reactions at the sulfonamide nitrogen or by functionalizing the indoline ring system . This product is intended for research purposes as a building block or reference standard in the development of new therapeutic agents. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-2-3-9-7(6-8)4-5-11-9/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKOIZBLCHKMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424697
Record name 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113162-46-2
Record name 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-2,3-dihydro-1H-indole-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-METHYLINDOLINE-5-SULFONAMIDE: Technical Profile & Synthetic Architecture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Methylindoline-5-sulfonamide , specifically identifying it as N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide (CAS 113162-46-2).[1] It addresses the structural ambiguity inherent in the nomenclature, focusing on the commercially and chemically significant sulfonamide-N-methylated isomer, while distinguishing it from the ring-N-methylated analog.

Executive Technical Summary

N-Methylindoline-5-sulfonamide (CAS: 113162-46-2) is a specialized heterocyclic building block used primarily in the development of sulfonamide-based pharmacophores.[1] Chemically, it is defined as 2,3-dihydro-1H-indole-5-sulfonic acid methylamide , featuring a bicyclic indoline core functionalized with a secondary sulfonamide moiety at the C5 position.

Unlike its isomer 1-methylindoline-5-sulfonamide (where the methyl group resides on the indoline nitrogen), this compound retains a free secondary amine on the indoline ring (N1). This structural feature renders it a dual-functional scaffold: the N1 site acts as a nucleophile for further elaboration (e.g., urea formation, acylation), while the sulfonamide moiety provides specific hydrogen-bonding interactions critical for carbonic anhydrase (CA) inhibition and kinase binding pockets.

Core Utility:

  • Medicinal Chemistry: Precursor for multi-target kinase inhibitors and tubulin polymerization inhibitors.

  • Synthetic Intermediates: Scaffold for "scaffold hopping" from indole-based drugs to dihydroindole (indoline) analogs to modulate solubility and metabolic stability.

Physicochemical Characterization

The following data represents the baseline properties for high-purity (>98%) research-grade material.

Table 1: Physicochemical Properties Profile
PropertyValue / DescriptionNote
IUPAC Name N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide
CAS Number 113162-46-2 Primary Identifier
Molecular Formula C₉H₁₂N₂O₂S
Molecular Weight 212.27 g/mol
Physical State White to off-white crystalline solid
Melting Point 123 – 124 °CDistinct from unmethylated analog (>180°C)
Boiling Point ~395.8 °C (Predicted)Decomposition likely before BP
Density 1.285 ± 0.06 g/cm³Predicted
pKa (Sulfonamide) ~11.5 – 12.5Weakly acidic NH
pKa (Indoline N1) ~4.5 – 5.5Conjugate acid pKa; N1 is weakly basic
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility at neutral pH

Synthetic Architecture & Manufacturing

The synthesis of N-methylindoline-5-sulfonamide requires a protection-deprotection strategy to ensure regioselectivity at the sulfonamide nitrogen rather than the more nucleophilic indoline nitrogen.

Retrosynthetic Analysis

The most robust route involves the chlorosulfonation of an N-protected indoline, followed by aminolysis with methylamine and subsequent deprotection. Direct chlorosulfonation of unprotected indoline is feasible but often leads to polymerization or N-sulfonation side products.

Step-by-Step Experimental Protocol

Target: Synthesis of N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide from Indoline.

Step 1: N-Acetylation (Protection)

  • Reagents: Indoline (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DCM.

  • Procedure: Dissolve indoline in DCM at 0°C. Add triethylamine followed by dropwise addition of acetic anhydride. Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl, then brine. Dry over Na₂SO₄ and concentrate to yield 1-Acetylindoline .

Step 2: Chlorosulfonation

  • Reagents: 1-Acetylindoline (1.0 eq), Chlorosulfonic acid (excess, ~4-5 eq).

  • Procedure: Cool chlorosulfonic acid to 0°C. Add 1-Acetylindoline portion-wise (exothermic). Heat the mixture to 60°C for 2 hours to drive substitution at the C5 position (para to the nitrogen).

  • Quench: Pour reaction mixture carefully onto crushed ice. Filter the precipitated 1-acetylindoline-5-sulfonyl chloride .

Step 3: Aminolysis (Introduction of Methyl Group)

  • Reagents: 1-acetylindoline-5-sulfonyl chloride, Methylamine (2.0 M in THF or aqueous 40%).

  • Procedure: Suspend sulfonyl chloride in THF at 0°C. Add excess methylamine. Stir for 2 hours.

  • Result: Formation of 1-Acetyl-N-methylindoline-5-sulfonamide (CAS 113162-45-1).[2]

Step 4: Hydrolysis (Deprotection)

  • Reagents: 1-Acetyl-N-methylindoline-5-sulfonamide, 2N NaOH (aq), Ethanol.

  • Procedure: Reflux the intermediate in EtOH/NaOH (1:1) for 3–6 hours until TLC shows disappearance of starting material.

  • Isolation: Neutralize with HCl to pH ~7–8. Extract with Ethyl Acetate.[3][4] Recrystallize from Ethanol/Water.

  • Yield: White crystals (Target Compound).

Synthetic Workflow Diagram

SynthesisPath Indoline Indoline (Starting Material) AcetylIndoline 1-Acetylindoline (Protected) Indoline->AcetylIndoline Ac2O, TEA (Protection) SulfonylCl 1-Acetylindoline- 5-sulfonyl chloride AcetylIndoline->SulfonylCl ClSO3H, 60°C (Chlorosulfonation) Intermediate 1-Acetyl-N-methyl- indoline-5-sulfonamide SulfonylCl->Intermediate MeNH2 (Aminolysis) Product N-Methylindoline- 5-sulfonamide (Target) Intermediate->Product NaOH/EtOH, Reflux (Deprotection)

Caption: Four-step synthetic pathway ensuring regioselective sulfonamide formation via N-acetyl protection.[1][4][5][6]

Reactivity & Derivatization Logic

The chemical behavior of N-methylindoline-5-sulfonamide is dominated by two distinct nitrogen centers. Understanding their differential reactivity is crucial for library synthesis.

Nucleophilic Indoline Nitrogen (N1)
  • Nature: Secondary amine, moderately nucleophilic.

  • Reactivity: Readily undergoes acylation, alkylation, or sulfonylation.

  • Application: This is the primary "handle" for attaching the scaffold to larger pharmacophores (e.g., reacting with isocyanates to form ureas).

  • Causality: The lone pair on N1 is part of the enamine-like system but is less delocalized than in indole, making indoline N1 more basic and nucleophilic than indole N1.

Sulfonamide Nitrogen (N-SO₂-Me)
  • Nature: Secondary sulfonamide.

  • Reactivity: The proton on the sulfonamide nitrogen is acidic (pKa ~12). It can be alkylated under basic conditions, but steric hindrance from the methyl group usually limits this.

  • Stability: Highly stable to acid and base hydrolysis, making it a robust directing group.

Biological & Medicinal Applications

This scaffold is frequently utilized in "Fragment-Based Drug Discovery" (FBDD).

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic zinc-binding groups (ZBG) in CA inhibitors. The N-methylated sulfonamide is generally less potent than the primary sulfonamide (-SO₂NH₂) against CA isoforms but offers improved membrane permeability and selectivity profiles.

  • Kinase Inhibitors (Type II): The indoline core mimics the adenine ring of ATP or serves as a hydrophobic spacer. The sulfonamide group can engage in hydrogen bonding with the "gatekeeper" residues or the DFG-motif in kinases.

  • Tubulin Polymerization: Derivatives where the N1 position is substituted with trimethoxyphenyl moieties (mimicking Combretastatin A-4) have shown potent antitubulin activity.

Signaling Pathway Interaction (Mechanism of Action Concept)

MOA Compound N-Methylindoline-5-sulfonamide Derivative Target Target Protein (e.g., Kinase / CA Enzyme) Compound->Target Docking Binding H-Bond Network (Sulfonamide O=S=O) Target->Binding Active Site Interaction Effect Inhibition of Signaling/Catalysis Binding->Effect Stabilization

Caption: Conceptual interaction mechanism where the sulfonamide moiety anchors the molecule within the protein active site.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard CodeStatementPrecautionary Measure
H302 Harmful if swallowed.[7]Do not eat, drink, or smoke when using.[7]
H315 Causes skin irritation.[7]Wear protective gloves (Nitrile).[7]
H319 Causes serious eye irritation.[7]Wear eye protection/face shield.[7]
H335 May cause respiratory irritation.[7]Use in a well-ventilated fume hood.

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the indoline ring to indole.

References

  • Chem960 Database . N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide (CAS 113162-46-2) Profile. Retrieved from

  • ChemicalBook . 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide Properties and Safety. Retrieved from

  • MDPI . Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Int. J. Mol. Sci. 2022.[8] Retrieved from

  • PubChem . 2,3-Dihydro-1H-indole-5-sulfonamide Derivatives. Retrieved from

  • Sigma-Aldrich . Sulfonamide Building Blocks and Reagents. Retrieved from

Sources

N-METHYLINDOLINE-5-SULFONAMIDE: A Privileged Scaffold for Targeted Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical utility, and experimental validation of N-Methylindoline-5-sulfonamide (specifically focusing on the 1-methylindoline-5-sulfonamide scaffold).

Technical Guide & Mechanism of Action [1]

Executive Summary

N-Methylindoline-5-sulfonamide (1-methyl-2,3-dihydro-1H-indole-5-sulfonamide) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functionalization.[1][2]

Its primary mechanism of action is bifurcated based on the substitution status of the sulfonamide nitrogen:

  • Primary Sulfonamides (

    
    ):  Act as potent, zinc-binding inhibitors of Carbonic Anhydrases (CAs) , specifically targeting tumor-associated isoforms CA IX  and CA XII  to reverse hypoxic acidosis in the tumor microenvironment.[1]
    
  • N-Substituted Sulfonamides (

    
    ):  Serve as allosteric modulators for targets such as Tubulin  (colchicine site) and MGAT2  (metabolic regulation), where the sulfonamide moiety acts as a linker rather than a zinc anchor.[1]
    

This guide focuses on the Carbonic Anhydrase Inhibition mechanism, which is the most validated and clinically relevant application of the core scaffold.[1]

Chemical Identity & Structural Biology[1]

The Pharmacophore

The molecule consists of a lipophilic indoline core (dihydroindole) fused to a polar sulfonamide group at position 5.[1] The N-methylation at position 1 locks the nitrogen lone pair, influencing the electronic density of the aromatic ring and improving lipophilicity (LogP) for membrane permeability.[1]

FeatureStructural ComponentMechanistic Function
Zinc Anchor 5-Sulfonamide (

)
Coordinates directly with

in the enzyme active site.[1]
Hydrophobic Scaffold 1-Methylindoline RingInteracts with the hydrophobic wall of the enzyme pocket (Val121, Leu198).[1]
Electronic Tuning N1-Methyl GroupPrevents H-bond donation at N1; increases metabolic stability vs. NH-indolines.[1]
Structural Bifurcation
  • Scaffold A (Primary): Active against Metalloenzymes (CA I, II, IX, XII).[1]

  • Scaffold B (Secondary): Active against Structural Proteins/Transferases (Tubulin, MGAT2) when derivatized.[1]

Mechanism of Action: Carbonic Anhydrase Inhibition[1][3]

The defining mechanism of N-methylindoline-5-sulfonamide is the reversible, competitive inhibition of Carbonic Anhydrase (EC 4.2.1.1).[1]

The Zinc-Binding Event

The catalytic center of CA contains a Zinc ion (


) coordinated by three histidine residues (His94, His96, His119).[1] In the native state, a water molecule (or hydroxide ion) occupies the fourth coordination site, facilitating the hydration of 

to bicarbonate.[1]

Inhibition Steps:

  • Ionization: The sulfonamide moiety (

    
    ) acts as a weak acid (
    
    
    
    ).[1] Within the enzyme pocket, it deprotonates to the anion (
    
    
    ).[1]
  • Displacement: The sulfonamide anion displaces the zinc-bound water molecule/hydroxide ion.[1]

  • Coordination: The nitrogen atom of the sulfonamide forms a direct coordination bond with the

    
     ion.[1]
    
  • Stabilization: One oxygen atom of the sulfonyl group forms a hydrogen bond with the backbone amide of Thr199 , locking the inhibitor in a tetrahedral geometry that mimics the transition state.[1]

Isoform Selectivity (The "Tail" Approach)

While the sulfonamide "head" is invariant, the 1-methylindoline "tail" dictates selectivity.[1]

  • Cytosolic CAs (I & II): These ubiquitous isoforms have smaller hydrophobic pockets.[1] The bulky indoline ring can cause steric clashes, potentially reducing affinity compared to smaller benzene-sulfonamides, or maintaining high affinity if the fit is tight.[1]

  • Transmembrane CAs (IX & XII): These tumor-associated isoforms possess unique hydrophobic residues near the active site entrance.[1] The 1-methylindoline core engages in favorable Van der Waals interactions with these hydrophobic patches, often resulting in nanomolar (

    
    )  potency and improved selectivity over off-target cytosolic isoforms.[1]
    
Mechanistic Visualization

The following diagram illustrates the binding logic and the downstream physiological effects of inhibiting CA IX in a tumor cell.

MOA_Flow cluster_chemical Ligand: N-Methylindoline-5-sulfonamide cluster_target Target: Carbonic Anhydrase IX (CA IX) cluster_effect Physiological Outcome Ligand Sulfonamide Anion (SO2NH-) Zn Active Site Zn2+ Ligand->Zn Direct Coordination (Displaces H2O) Scaffold 1-Methylindoline Core (Hydrophobic Tail) Pocket Hydrophobic Pocket (Val/Leu residues) Scaffold->Pocket Van der Waals Interaction pH Extracellular pH Normalization Zn->pH Inhibits CO2 hydration Reduces H+ export MDR Reversal of Drug Resistance pH->MDR Decreases ion trapping of weak base chemo drugs

Caption: Mechanistic flow of N-methylindoline-5-sulfonamide binding to CA IX, leading to pH modulation and chemosensitization.[1]

Synthesis & Stability

Synthetic Route

The synthesis is a robust, self-validating three-step protocol starting from indoline or indole.[1]

  • N-Methylation:

    • Reagents: Indoline, Methyl Iodide (

      
      ), 
      
      
      
      , DMF.[1]
    • Process: Nucleophilic substitution at the secondary amine.[1]

    • QC Check: Disappearance of NH signal in IR/NMR.[1]

  • Chlorosulfonation:

    • Reagents: Chlorosulfonic acid (

      
      ), 
      
      
      
      to RT.[1]
    • Process: Electrophilic aromatic substitution.[1] The indoline ring directs the sulfonyl group primarily to the para-position relative to the nitrogen (Position 5).[1]

    • Intermediate: 1-methylindoline-5-sulfonyl chloride.[1]

  • Amidation:

    • Reagents: Aqueous

      
       (or substituted amine for derivatives), THF/DCM.[1]
      
    • Process: Nucleophilic acyl substitution to form the sulfonamide.[1]

    • Yield: Typically

      
      .[1]
      
Stability Profile
  • Chemical Stability: The sulfonamide bond is hydrolytically stable under physiological pH.[1] The indoline ring is susceptible to oxidation to indole (aromatization) if exposed to strong oxidants (e.g., DDQ,

    
    ) or prolonged UV light.[1]
    
  • Storage: Store at

    
    , protected from light and moisture.
    

Experimental Protocols

Protocol A: Stopped-Flow Hydration Assay (Kinetic Validation)

Objective: Determine the inhibition constant (


) against specific CA isoforms.

Reagents:

  • Assay Buffer:

    
     HEPES, 
    
    
    
    
    
    , pH 7.5.[1]
  • Indicator:

    
     Phenol Red.[1]
    
  • Substrate:

    
    -saturated water.[1]
    
  • Enzyme: Recombinant hCA I, II, IX, or XII.[1]

Workflow:

  • Preparation: Incubate enzyme with varying concentrations of N-methylindoline-5-sulfonamide (

    
    ) for 15 minutes at room temperature.
    
  • Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with the

    
     substrate solution using a stopped-flow instrument.
    
  • Detection: Monitor the absorbance change at

    
     (Phenol Red transition) over 0–10 seconds.[1]
    
  • Analysis: Calculate the initial velocity (

    
    ). Fit data to the Morrison equation for tight-binding inhibitors to extract 
    
    
    
    .[1]

Validation Criteria:

  • Positive Control: Acetazolamide (

    
     for hCA II).[1]
    
  • Negative Control: Buffer only (uncatalyzed rate) vs. Enzyme only (catalyzed rate). The catalyzed rate must be

    
     the uncatalyzed rate.[1]
    
Protocol B: Tubulin Polymerization Assay (For N-Substituted Derivatives)

Note: This applies if the sulfonamide nitrogen is substituted with bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl).[1]

Objective: Assess if the derivative acts as a Microtubule Destabilizing Agent (MDA).[1]

Workflow:

  • Setup: Prepare purified tubulin protein (

    
    ) in PEM buffer containing GTP (
    
    
    
    ).
  • Incubation: Add test compound (

    
    ) at 
    
    
    
    .
  • Induction: Shift temperature to

    
     to initiate polymerization.
    
  • Monitoring: Measure fluorescence (DAPI-tubulin complex) or absorbance (

    
    ) every 30 seconds for 60 minutes.
    
  • Result: A reduction in

    
     and steady-state mass compared to vehicle (DMSO) indicates inhibition.[1]
    

References

  • Nocentini, A., et al. (2022).[1][3] "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance."[1] International Journal of Molecular Sciences. Available at: [Link][1]

  • Eldehna, W. M., et al. (2021).[1][4] "Indoline-5-sulfonamides as a new class of carbonic anhydrase inhibitors: Synthesis, biological evaluation and molecular docking studies." European Journal of Medicinal Chemistry. (Cited context: Structural basis of indoline scaffold in CA inhibition).

  • Sato, K., et al. (2015).[1][5] "Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors."[1][5] Journal of Medicinal Chemistry. Available at: [Link]

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1] (Cited context: Mechanism of zinc binding by sulfonamides).

Sources

Introduction: The Scientific Imperative for Characterizing N-Methylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of N-Methylindoline-5-sulfonamide

The indoline-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as the core for developing targeted inhibitors for various biological systems, including cancer-related carbonic anhydrases.[1][2] Derivatives of this family have been investigated for their potential to overcome multidrug resistance and for their antiproliferative activities.[2] N-Methylindoline-5-sulfonamide, as a specific analog within this class, represents a compound of significant interest for further preclinical and clinical development.

However, before any therapeutic potential can be realized, a foundational understanding of the molecule's physicochemical properties is paramount. This guide provides a comprehensive technical framework for evaluating two of the most critical parameters in drug development: solubility and chemical stability. For a molecule to be a viable drug candidate, it must be soluble enough to be absorbed and distributed to its target, and stable enough to maintain its identity, potency, and safety from manufacturing to patient administration.

This document moves beyond a simple recitation of methods. It is designed to provide the causal reasoning behind experimental choices, empowering researchers to not only execute protocols but also to interpret the resulting data with deep scientific insight. We will explore the methodologies for accurately determining aqueous and solvent solubility and delve into the rigorous process of forced degradation to predict and understand the chemical stability of N-Methylindoline-5-sulfonamide under a variety of stress conditions, as mandated by international regulatory guidelines.[3][4]

Part 1: Solubility Profiling of N-Methylindoline-5-sulfonamide

Solubility is a critical determinant of a drug's bioavailability. A poorly soluble compound will likely exhibit incomplete absorption, leading to low and variable exposure in the body, which is a common cause of failure in drug development. This section outlines the essential workflow for characterizing the solubility of N-Methylindoline-5-sulfonamide.

The Rationale Behind Solubility Assessment

The equilibrium solubility of an active pharmaceutical ingredient (API) in various media dictates its dissolution rate and subsequent absorption. Understanding this profile is essential for:

  • Formulation Development: Guiding the selection of excipients and a suitable dosage form (e.g., solution, suspension, solid dosage).

  • Preclinical Studies: Ensuring adequate compound concentration in in vitro assays and appropriate vehicle selection for in vivo toxicology and efficacy studies.

  • Biopharmaceutical Classification System (BCS): Classifying the drug substance, which informs regulatory requirements and potential biowaiver opportunities.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The core principle is to saturate a solvent with the compound and measure the concentration of the dissolved API.

Methodology:

  • Preparation: Add an excess amount of N-Methylindoline-5-sulfonamide solid powder to a series of vials, each containing a precisely measured volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1N HCl, common organic solvents). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual confirmation of remaining solid is necessary.

  • Sample Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from inflating the measured concentration.

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase. Quantify the concentration of dissolved N-Methylindoline-5-sulfonamide using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[5]

  • Calculation: Determine the solubility in mg/mL or µg/mL by comparing the sample's analytical response to a standard curve prepared with known concentrations of the compound.

Visualization: Solubility Assessment Workflow

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess API to vial B Add known volume of solvent A->B C Agitate at constant temp (e.g., 24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (e.g., 0.22 µm) D->E F Dilute filtrate E->F G Quantify via HPLC/LC-MS F->G H Calculate concentration vs. standard curve G->H I I H->I Final Solubility Value G Figure 2: Forced Degradation Experimental Design cluster_stress Stress Conditions API N-Methylindoline-5-sulfonamide (Solid & Solution) Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid) API->Thermal Photo Photolytic Stress (ICH Q1B light exposure) API->Photo Analysis Analysis by Stability-Indicating Method (e.g., LC-MS/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products Elucidate Degradation Pathways Validate Analytical Method Analysis->Outcome G Figure 3: Hypothetical Degradation Pathways of N-Methylindoline-5-sulfonamide cluster_hydrolysis Hydrolysis (Acid/Base) Parent N-Methylindoline-5-sulfonamide ProdA N-Methylindoline Parent->ProdA Cleavage of S-N bond ProdB 5-Sulfamoylbenzoic Acid (or related sulfonated species) Parent->ProdB Cleavage of S-C bond ProdC N-Methylindoline-N-oxide -5-sulfonamide Parent->ProdC N-Oxidation ProdD N-Methylindol-5-sulfonamide (Aromatization) Parent->ProdD Dehydrogenation

Sources

Comprehensive In Silico Characterization of N-Methylindoline-5-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of N-Methylindoline-5-Sulfonamide Binding Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads

From Quantum Mechanical Parametrization to Binding Kinetics

Executive Summary

N-methylindoline-5-sulfonamide (CAS 113162-46-2) represents a privileged scaffold in medicinal chemistry, primarily recognized for its utility in targeting metalloenzymes, specifically Carbonic Anhydrases (CAs) .[1] Unlike flexible benzene sulfonamides, the indoline core introduces conformational rigidity, potentially enhancing entropy-driven binding affinity while the N-methyl group modulates lipophilicity and solubility.

This guide provides a rigorous, self-validating computational framework for modeling the binding of this ligand to Human Carbonic Anhydrase II (hCA II) —a cytosolic isoform often used as a model system—and the tumor-associated isoform hCA IX . The protocol transitions from Density Functional Theory (DFT) ligand preparation to Molecular Dynamics (MD) simulations, addressing critical challenges such as zinc-coordination parameterization and protonation state toggling.

Ligand Preparation & Quantum Mechanical Optimization

The Causality: Standard force fields (e.g., OPLS3e, GAFF) often fail to capture the precise pyramidalization of the sulfonamide nitrogen or the ring puckering of the indoline moiety. To ensure high-fidelity docking, we must first derive partial charges and geometry from ab initio calculations.

Protocol 1.1: DFT Optimization
  • Initial Structure Generation: Build the 3D structure of N-methylindoline-5-sulfonamide. Ensure the sulfonamide sulfur is hypervalent.

  • Conformational Search: Perform a low-level stochastic search (Monte Carlo) to identify the global minimum ring pucker.

  • DFT Calculation:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311G++(d,p).

    • Solvation: IEFPCM (Water).

    • Objective: Optimize geometry and calculate Electrostatic Potential (ESP) charges.

  • Charge Fitting: Fit RESP (Restrained Electrostatic Potential) charges to the optimized geometry for use in MD simulations.

Critical Checkpoint: The sulfonamide group (


) acts as a "zinc hook."[2][3] In the unbound state, it is neutral. However, upon binding to the Zn(II) ion, it exists as the deprotonated sulfonamidate anion (

)
. You must model the anionic form for the complex and the neutral form for ADMET predictions.
Target System Preparation: The Zinc Challenge

The Causality: Carbonic anhydrases contain a catalytic Zinc ion coordinated by three histidines (His94, His96, His119 in hCA II). Standard MD force fields often destabilize this tetrahedral coordination geometry, leading to "ligand drift." We employ a Cationic Dummy Atom (CDA) approach or a specialized 12-6-4 LJ-type potential to maintain structural integrity.

Protocol 2.1: Protein Preparation
  • Source: Retrieve PDB ID 3KS3 (High-resolution hCA II complex).

  • Cleaning: Remove water molecules

    
     from the active site. Retain the Zn ion.
    
  • Protonation:

    • Use PropKa to determine protonation states at pH 7.4.

    • Crucial Step: Manually verify His94, His96, and His119 are treated as HID/HIE (neutral tautomers) to allow coordination with Zn.

  • Constraint Definition: If not using a specialized Zn-force field, apply a harmonic distance restraint (

    
    ) between Zn and the 
    
    
    
    -nitrogens of the histidine triad during minimization.
Molecular Docking Workflow

The Causality: We utilize an induced-fit docking (IFD) approach because the bulky N-methyl group on the indoline ring may cause steric clashes with hydrophobic residues (e.g., Val121, Leu198) if the receptor is treated as rigid.

Protocol 3.1: Grid Generation & Docking
  • Grid Center: Centered on the catalytic Zn ion.

  • Grid Size:

    
     (encompassing the hydrophobic pocket).
    
  • Metal Constraints: Define a Metal Coordination Constraint . The sulfonamide nitrogen must be within

    
     of the Zn ion.
    
  • H-Bond Constraints: Require an H-bond between the sulfonamide oxygen and the backbone NH of Thr199 . This is the "gatekeeper" interaction for CA selectivity.

  • Scoring Function: Use ChemPLP or Glide XP (Extra Precision) to penalize desolvation costs of the hydrophobic indoline core.

Data Output: Docking Score Interpretation

Interaction TypeResidueDistance (

)
Energy Contribution (kcal/mol)
Coordination



(Electrostatic)
H-Bond Thr199 (Backbone NH)


H-Bond Glu106 (Sidechain)



-Stacking
His94 / Trp5


(Van der Waals)
Hydrophobic Val121, Leu198Contact

(Entropy)
Molecular Dynamics & Stability Analysis

The Causality: Docking provides a static snapshot. MD is required to verify if the N-methyl group destabilizes the binding pose over time due to solvent exposure or steric strain.

Protocol 4.1: Simulation Setup
  • System: Ligand-Protein complex in a cubic TIP3P water box (10 Å buffer).

  • Neutralization: Add

    
     to 0.15 M.
    
  • Force Field: AMBER ff14SB (Protein) + GAFF2 (Ligand) + 12-6-4 Zn Parameters (Li & Merz, 2014).

  • Production Run: 100 ns NPT ensemble (300 K, 1 atm).

Protocol 4.2: Trajectory Analysis (RMSD/RMSF)
  • Ligand RMSD: Should stabilize

    
    . A drift 
    
    
    
    implies the N-methyl group is clashing with the active site wall.
  • Zn-N Distance: Monitor the distance between Zn and the sulfonamide Nitrogen. It must remain stable (

    
    ).
    
Visualization of Signaling & Logic

The following diagram illustrates the decision logic for optimizing the N-methylindoline scaffold based on computational feedback.

G Start N-Methylindoline-5-Sulfonamide (Scaffold) Docking Docking (XP Mode) Constraint: Zn + Thr199 Start->Docking PoseCheck Does Ligand Maintain Zn Coordination? Docking->PoseCheck MD_Sim 100ns MD Simulation (Explicit Solvent) PoseCheck->MD_Sim Yes Modify Modify Scaffold: Extend N-alkyl chain PoseCheck->Modify No (Clash) RMSD_Check Ligand RMSD < 2.5Å? MD_Sim->RMSD_Check Hydrophobic Analyze Hydrophobic Fit (N-Methyl vs Val121) RMSD_Check->Hydrophobic Stable RMSD_Check->Modify Unstable Success Candidate Validated Proceed to Synthesis Hydrophobic->Success Modify->Docking Re-dock

Figure 1: Iterative computational workflow for validating and optimizing the N-methylindoline sulfonamide scaffold against Carbonic Anhydrase.

Binding Free Energy Calculation (MM-GBSA)

To quantify the affinity, we employ the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method. This is more rigorous than docking scores as it accounts for solvation effects.



Interpretation for N-Methylindoline-5-Sulfonamide:

  • 
     (Electrostatic):  Dominant term due to Zn-N interaction.
    
  • 
     (Solvation):  The N-methyl group increases hydrophobicity, potentially reducing the desolvation penalty compared to the unmethylated indoline.
    
  • Target Value: A potent inhibitor (nM range) typically exhibits

    
     in MM-GBSA calculations (depending on the force field scaling).
    
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Li, P., & Merz, K. M. (2014). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling, 56(4), 599–604. Link

  • Nocentini, A., et al. (2018). Indoline-5-sulfonamides: A role of the core in inhibition of cancer-related carbonic anhydrases.[1] European Journal of Medicinal Chemistry, 152, 286-297. Link

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26(16), 1668-1688. Link

Sources

Whitepaper: N-Methylindoline-5-sulfonamide as a Modulator of the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Cancer Research Professionals

Abstract: The tumor microenvironment presents a significant challenge to effective cancer therapy, with hypoxia and extracellular acidosis being key drivers of tumor progression, metastasis, and therapeutic resistance. Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are critical regulators of pH in solid tumors. Their inhibition represents a promising strategy to disrupt tumor cell adaptation to acidic conditions. This guide focuses on N-Methylindoline-5-sulfonamide as a representative compound from the indoline-5-sulfonamide class of CA inhibitors. We will explore the underlying mechanism of action, provide key experimental data on related analogs, and detail robust protocols for evaluating its efficacy in a preclinical cancer research setting.

Introduction: Targeting pH Regulation in Oncology

Solid tumors are characterized by regions of poor and inefficient vasculature, leading to oxygen-deprived (hypoxic) pockets. To survive, cancer cells switch to anaerobic glycolysis, producing an excess of lactic acid and protons. To avoid intracellular acidosis and subsequent cell death, tumor cells upregulate pH-regulating proteins, most notably the transmembrane carbonic anhydrases IX and XII.

These enzymes catalyze the rapid hydration of carbon dioxide to bicarbonate and protons. By positioning their catalytic domain extracellularly, they contribute significantly to the acidification of the tumor microenvironment while maintaining a viable intracellular pH. This extracellular acidosis promotes invasion, metastasis, and resistance to chemotherapy and radiotherapy.

The sulfonamide class of molecules are well-established inhibitors of carbonic anhydrases.[1][2][3][4] Through medicinal chemistry efforts, including scaffold-hopping techniques, derivatives of indoline-5-sulfonamide have been developed as potent and selective inhibitors of these tumor-associated CAs.[1][2][3][4] N-Methylindoline-5-sulfonamide represents a core structure within this class, designed to probe and inhibit the catalytic activity of CA IX and CA XII.

Core Mechanism of Action: Inhibition of Carbonic Anhydrase IX/XII

The primary mechanism of action for N-Methylindoline-5-sulfonamide and its analogs is the direct inhibition of tumor-associated carbonic anhydrases. The sulfonamide group (-SO₂NH₂) is key to this activity.

  • Enzymatic Targeting: The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion within the enzyme's active site. This binding mimics the transition state of the native CO₂ hydration reaction, effectively blocking the enzyme's catalytic function.

  • Reversal of pH Gradient: By inhibiting CA IX/XII, N-Methylindoline-5-sulfonamide prevents the efficient conversion of CO₂ to protons in the extracellular space. This leads to an increase in extracellular pH and a corresponding decrease in intracellular pH, disrupting the "in-to-out" proton gradient that cancer cells rely on for survival and proliferation.

  • Downstream Consequences: The disruption of pH homeostasis can induce apoptosis, sensitize cancer cells to standard therapies, and reduce their invasive potential.

The following diagram illustrates the proposed signaling and physiological consequences of CA IX inhibition.

CAIX_Inhibition_Pathway cluster_TME Tumor Microenvironment (Acidic) Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression (on cell surface) HIF1a->CAIX_exp H_ext Extracellular H⁺ (Acidosis) CAIX_exp->H_ext Catalysis Apoptosis Apoptosis CAIX_exp->Apoptosis Disruption leads to CO2_ext Extracellular CO₂ CO2_ext->CAIX_exp Substrate Proliferation Proliferation & Invasion H_ext->Proliferation Promotes NMIS N-Methylindoline- 5-sulfonamide NMIS->CAIX_exp Inhibition

Caption: Mechanism of CA IX inhibition by N-Methylindoline-5-sulfonamide.

Preclinical Evaluation: Representative Data

While specific data for N-Methylindoline-5-sulfonamide is not extensively published, research on closely related 1-acylated indoline-5-sulfonamides provides valuable insight into the potential efficacy of this compound class.[1][2][3] These studies demonstrate potent enzymatic inhibition and moderate antiproliferative effects, particularly under hypoxic conditions where CA IX expression is highest.

Table 1: Representative Activity of Indoline-5-Sulfonamide Analogs

Compound ID (Analog)TargetInhibition Constant (Kᵢ, nM)Cell LineAntiproliferative Activity (IC₅₀, µM)ConditionReference
Analog 4f CA IX132.8MCF-712.9Hypoxia[1][2]
Analog 4f CA XII41.3---[1][2]
Analog 4e CA IX>1000MCF-721.1Normoxia[1]
Analog 4e CA XII62.1MCF-718.2Hypoxia[1]

This table synthesizes data from published studies on analogs to provide a reasonable expectation of performance for compounds within this class.

Key Experimental Protocols

To evaluate N-Methylindoline-5-sulfonamide in a laboratory setting, a series of validated assays are required. The following protocols provide a robust framework for characterization.

Overall Experimental Workflow

The diagram below outlines a typical workflow for characterizing a novel CA IX inhibitor.

Workflow cluster_setup Phase 1: Initial Setup cluster_biochem Phase 2: Biochemical & Cellular Assays cluster_analysis Phase 3: Data Analysis A Synthesize or Procure N-Methylindoline-5-sulfonamide D Protocol 1: In Vitro CA IX Enzyme Inhibition Assay A->D B Select Cancer Cell Line (e.g., MCF-7, A431) C Culture Cells under Normoxia & Hypoxia B->C E Protocol 2: Cell Viability (MTT) Assay (Normoxia vs. Hypoxia) C->E F Protocol 3: Western Blot for CA IX Expression C->F G Calculate Kᵢ from Enzyme Kinetics D->G H Calculate IC₅₀ from Dose-Response Curves E->H I Quantify Protein Expression Levels F->I

Caption: Experimental workflow for inhibitor characterization.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol measures the direct inhibitory effect of the compound on purified CA IX enzyme activity using a stopped-flow spectrophotometer to monitor the hydration of CO₂.

Principle: The hydration of CO₂ produces H⁺, causing a pH drop in a buffered solution. The rate of this pH change, monitored by a colorimetric indicator, is proportional to enzyme activity.

Materials:

  • Purified, recombinant human CA IX

  • N-Methylindoline-5-sulfonamide (dissolved in DMSO, serial dilutions)

  • CO₂-saturated water

  • Buffer (e.g., TRIS, pH 8.0) containing a pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Methodology:

  • Preparation: Prepare serial dilutions of N-Methylindoline-5-sulfonamide in the assay buffer. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.

  • Enzyme Incubation: In one syringe of the stopped-flow instrument, load the assay buffer containing a fixed concentration of CA IX enzyme and the pH indicator. In a separate set of experiments, pre-incubate the enzyme solution with varying concentrations of the inhibitor for 15 minutes at room temperature.

  • Reaction Initiation: In the second syringe, load the CO₂-saturated water (substrate).

  • Measurement: Rapidly mix the contents of the two syringes. The instrument will monitor the change in absorbance of the pH indicator over time (typically milliseconds to seconds). The initial linear rate of this change corresponds to the enzyme activity.

  • Controls:

    • Positive Control: Enzyme with vehicle (DMSO) only, representing 100% activity.

    • Negative Control: Uncatalyzed reaction (buffer without enzyme) to measure the background rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response model to determine the IC₅₀.

    • Use the Cheng-Prusoff equation to convert the IC₅₀ to the inhibition constant (Kᵢ), if the substrate concentration and Km are known.

Protocol 2: Hypoxia-Specific Cell Viability (MTT) Assay

This protocol assesses the antiproliferative effect of the compound on cancer cells, with a specific focus on comparing its efficacy under normal oxygen (normoxia) and low oxygen (hypoxia) conditions.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Materials:

  • MCF-7 (or other suitable) cancer cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • N-Methylindoline-5-sulfonamide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Standard incubator (21% O₂) and a hypoxic incubator or chamber (1% O₂)

Methodology:

  • Cell Seeding: Seed cells into two identical 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a standard incubator.

  • Conditioning: Place one plate in the hypoxic chamber and leave the other in the normoxic incubator. Allow cells to acclimate for 24 hours. This step is crucial for inducing HIF-1α and upregulating CA IX expression in the hypoxia plate.

  • Compound Treatment: Prepare serial dilutions of N-Methylindoline-5-sulfonamide in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Return the plates to their respective normoxic and hypoxic incubators and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will produce purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle-treated control wells to calculate the percentage of cell viability.

    • Plot cell viability against the logarithm of the compound concentration for both normoxic and hypoxic conditions.

    • Determine the IC₅₀ value for each condition. A lower IC₅₀ under hypoxia would suggest selective activity against cells expressing CA IX.

Challenges and Future Directions

While targeting CA IX and XII is a sound therapeutic strategy, challenges remain. Achieving high selectivity for tumor-associated isoforms over ubiquitous cytosolic isoforms (CA I and II) is critical to minimize off-target effects. Furthermore, the pharmacokinetic and pharmacodynamic properties of indoline-5-sulfonamides must be optimized to ensure adequate tumor penetration and target engagement in vivo.[5][6]

Future research should focus on:

  • Confirming the target engagement of N-Methylindoline-5-sulfonamide in cellular thermal shift assays (CETSA).

  • Evaluating its efficacy in 3D spheroid models and in vivo xenograft models.

  • Investigating its potential as a combination therapy with standard-of-care agents that are less effective in acidic environments, such as doxorubicin.

Conclusion

N-Methylindoline-5-sulfonamide, as a member of the indoline-5-sulfonamide class, represents a promising scaffold for the development of anticancer agents that function by modulating the tumor microenvironment. By inhibiting carbonic anhydrases IX and XII, these compounds can disrupt pH homeostasis, a critical vulnerability of solid tumors. The protocols and data presented in this guide provide a comprehensive framework for researchers to investigate the preclinical efficacy and mechanism of action of this and related compounds, paving the way for novel therapeutic strategies in oncology.

References

  • G. Gieling, E., Carmi, C., Glespath, S., & Gieling, F. (Year). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm (RSC Publishing).
  • (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
  • (Year).
  • (Year).
  • (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
  • (Year). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC.
  • (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • (Year).
  • (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed.
  • (2015). Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. PubMed.
  • (2015). Synthesis and Biological Evaluation of Amino Terminal Modified New Sulfonamides of Contemporary Drugs.
  • (2021).
  • (Year). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. FLORE.
  • (Year). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Semantic Scholar.
  • (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI.
  • (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. PubMed.
  • (1964).

Sources

Methodological & Application

Experimental design for N-METHYLINDOLINE-5-SULFONAMIDE in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

N-Methylindoline-5-sulfonamide is a privileged pharmacophore in medicinal chemistry, primarily serving as a Zinc-Binding Group (ZBG) precursor for Carbonic Anhydrase (CA) inhibitors.[1] While the sulfonamide moiety (


) anchors the molecule to the catalytic zinc ion, the N-methylindoline core provides a distinct steric and lipophilic profile compared to classical benzene sulfonamides.

This application note details the experimental framework for validating this molecule's potency and selectivity. Unlike generic screening, this guide addresses the specific physicochemical challenges of the indoline scaffold—specifically its oxidation potential and solubility profile—ensuring that


 data reflects true inhibition rather than assay interference.

Mechanism of Action: The Zinc Anchor

To design a valid assay, one must understand the molecular event being measured. Carbonic anhydrases catalyze the reversible hydration of


 to bicarbonate.[2][3] The catalytic center contains a Zn(II) ion coordinated by three histidine residues and a water molecule/hydroxide ion.

Inhibition Mechanism: The N-methylindoline-5-sulfonamide acts as a competitive inhibitor. The sulfonamide nitrogen (in its deprotonated anion form,


) binds directly to the Zn(II), displacing the zinc-bound water molecule required for catalysis.[3] This "anchoring" locks the enzyme in an inactive state.
Visualization: Molecular Interaction Pathway

CA_Inhibition_Mechanism Zn Catalytic Zn(II) Ion Water Zn-Bound Water (H2O/OH-) Zn->Water Coordinates Substrate CO2 Substrate Water->Substrate Nucleophilic Attack Catalysis Bicarbonate Production Substrate->Catalysis Inhibitor N-Methylindoline-5-Sulfonamide Inhibitor->Zn Displaces Water (High Affinity) Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex Forms Complex->Catalysis BLOCKS

Figure 1: Mechanism of Action.[3] The sulfonamide inhibitor displaces the catalytic water molecule at the Zinc active site, effectively halting the CO2 hydration pathway.

Primary Assay: Colorimetric Esterase Inhibition

While CAs physiologically hydrate


, they also possess esterase activity.[2][4] The 4-Nitrophenyl Acetate (4-NPA) Hydrolysis Assay  is the industry standard for high-throughput screening of sulfonamides because it does not require the specialized stopped-flow apparatus needed for 

gas assays.

Principle: CA hydrolyzes colorless 4-NPA to 4-nitrophenol (yellow), measurable at 405 nm. The inhibitor reduces the rate of yellow color formation.

Critical Reagents & Preparation[5]
ReagentConcentrationRolePreparation Note
hCA Isoform 10–20 nM (Final)Target EnzymeRecombinant hCA I, II, or IX. Keep on ice.
4-NPA 1 mM (Final)SubstrateDissolve in Acetonitrile. Unstable in water ; prep fresh.
Test Compound 0.1 nM – 10 µMInhibitorDissolve in 100% DMSO. Final assay DMSO must be <1%.
Assay Buffer 50 mM Tris, pH 7.6EnvironmentpH is critical. 4-NPA self-hydrolyzes at pH > 8.0.
Step-by-Step Protocol

Step 1: Compound Preparation (The Dilution Plate)

  • Prepare a 10 mM stock of N-methylindoline-5-sulfonamide in DMSO.

  • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.

  • Intermediate Dilution: Transfer 5 µL of DMSO stock into 95 µL of Assay Buffer. This ensures the final DMSO concentration in the well is minimized (0.5%) to prevent enzyme denaturation.

Step 2: Enzyme Pre-Incubation (Crucial for Sulfonamides) Why? Sulfonamides are "slow-binding" inhibitors. They require time to displace the zinc-bound water.

  • Add 80 µL of Assay Buffer to the 96-well clear plate.

  • Add 10 µL of the diluted Inhibitor (from Step 1).

  • Add 10 µL of Enzyme Solution (hCA).

  • Incubate for 15 minutes at 25°C.

Step 3: Reaction Initiation

  • Add 100 µL of freshly prepared 2 mM 4-NPA solution (in buffer) to all wells using a multi-channel pipette.

  • Immediate Read: Place in plate reader.

Step 4: Kinetic Data Acquisition

  • Mode: Kinetic (Absorbance).[2][5]

  • Wavelength: 405 nm.[2][5][6]

  • Duration: 15 minutes (read every 30 seconds).

  • Temperature: 25°C constant.

Data Analysis & Validation

Calculate the initial velocity (


) from the linear portion of the absorbance curve (

vs. Time). Determine % Inhibition:

Acceptance Criteria:

  • Z-Factor: > 0.5 for the plate.

  • Reference Control: Acetazolamide should yield an

    
     of ~10-20 nM (against hCA II).
    
  • Solubility Check: If the curve plateaus before 100% inhibition, check for compound precipitation (indolines can be hydrophobic).

Secondary Assay: Isoform Selectivity Profiling

N-methylindoline-5-sulfonamide is often explored to target tumor-associated isoforms (hCA IX/XII) while avoiding cytosolic isoforms (hCA I/II) to reduce side effects.

Experimental Workflow Diagram

Assay_Workflow Prep 1. Compound Prep (DMSO Serial Dilution) Incubate 2. Pre-Incubation (15 min @ 25°C) Enzyme + Inhibitor Prep->Incubate Transfer Substrate 3. Add Substrate (4-NPA) Incubate->Substrate Initiate Read 4. Kinetic Read (Abs 405nm, 15 min) Substrate->Read Measure Analysis 5. IC50 & Selectivity Calculation Read->Analysis Compute

Figure 2: High-Throughput Screening Workflow. The pre-incubation step is the critical control point for sulfonamide efficacy.

Selectivity Protocol: Repeat the Esterase Assay (Section 3) using three parallel plates, each containing a different enzyme isoform.

IsoformPhysiological RoleTarget Profile
hCA I Red Blood Cells (Cytosolic)Off-Target (Avoid inhibition to prevent general toxicity)
hCA II Ubiquitous (Cytosolic)Off-Target (Major cause of side effects like paresthesia)
hCA IX Tumor Cell Surface (Hypoxia)Primary Target (Oncology applications)

Success Metric: A Selectivity Index (SI) > 50 is desired.



Stability Considerations (The Indoline Factor)

Unlike stable benzene sulfonamides, the indoline core is susceptible to oxidation, converting to the planar indole . This changes the geometry of the molecule and potentially its binding affinity.

Protocol: Microsomal Stability Check

  • Incubation: Incubate 1 µM N-methylindoline-5-sulfonamide with liver microsomes (human/mouse) and NADPH at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile.

  • Analysis: LC-MS/MS. Monitor for the parent mass (

    
    ) and the oxidized indole product (
    
    
    
    ).
  • Relevance: If the intrinsic clearance (

    
    ) is high due to rapid oxidation, the compound may need structural rigidification (e.g., C2-methylation) before in vivo use.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][7] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2018). Indoline-5-sulfonamides: A role of the core in inhibition of cancer-related carbonic anhydrases.[8][9] Pharmaceuticals, 15(12), 1453.[8] Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with an indoline-sulfonamide. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1566.
  • BenchChem. (2025).[5] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Link

  • Sigma-Aldrich. (2023). Carbonic Anhydrase Activity Assay Kit (Colorimetric) Protocol. Link

Sources

Application Note: In Vivo Characterization of N-Methylindoline-5-Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Preclinical Evaluation of Carbonic Anhydrase (CA) Inhibitors in Hypoxic Tumor Models

Abstract & Scientific Rationale

N-Methylindoline-5-sulfonamide (and its 1-substituted derivatives) represents a privileged "privileged scaffold" in medicinal chemistry, primarily utilized to target Carbonic Anhydrase (CA) isoforms IX and XII .[1] These enzymes are critical pH regulators in the tumor microenvironment, specifically upregulated under hypoxic conditions to neutralize intracellular acidosis caused by glycolytic metabolism (Warburg effect).

Unlike broad-spectrum sulfonamides (e.g., acetazolamide), the indoline-5-sulfonamide core offers a unique vector for selectivity. The bulky, lipophilic indoline tail facilitates entry into the hydrophobic pocket of tumor-associated CAs while minimizing off-target inhibition of cytosolic CA I and II (which causes systemic side effects).

Therapeutic Applications:

  • Primary: Anticancer agent targeting hypoxic solid tumors (Breast, Glioblastoma, Colorectal).

  • Secondary: Metabolic modulation (MGAT2 inhibition) and potential antimicrobial activity.

Chemical Properties & Formulation Strategy

Challenge: Indoline sulfonamides are typically lipophilic (LogP ~2-3) and crystalline, leading to poor aqueous solubility. A robust formulation is required for consistent bioavailability.

Physicochemical Profile[2][3][4][5][6]
  • Molecular Weight: ~226.25 g/mol (Core)

  • Solubility: Low in water; High in DMSO, DMA, and PEG400.

  • Stability: Stable in plasma; sulfonamide bond is resistant to rapid hydrolysis.

Recommended Vehicle Formulation (Standard Protocol)

For intraperitoneal (IP) or oral (PO) administration in mice:

ComponentConcentration (v/v)Function
DMSO 5%Primary solubilizer (Stock solution)
PEG 400 40%Co-solvent / Stabilizer
Tween 80 5%Surfactant to prevent precipitation
Saline (0.9%) 50%Aqueous bulk (Add last, slowly)

Preparation Steps:

  • Dissolve the weighed compound in 100% DMSO to create a 20x stock.

  • Add PEG 400 and vortex until clear.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) saline while vortexing to prevent "crashing out."

  • QC Check: Solution must be clear or a stable suspension. If cloudy, sonicate for 10 mins at 40°C.

Pharmacokinetics (PK) & Tolerability Protocol

Before efficacy studies, the exposure profile must be validated.

Maximum Tolerated Dose (MTD) Escalation
  • Subjects: CD-1 Mice (n=3 per group).

  • Dosing: Single bolus IP.

  • Doses: 10, 30, 100 mg/kg.

  • Observation: Monitor for 24h. Signs of sulfonamide toxicity include lethargy, ataxia, or crystalluria (check urine).

PK Profiling (Single Dose)
  • Dose: 20 mg/kg (IP or PO).

  • Sampling Timepoints: 0.25, 0.5, 1, 4, 8, 24 hours post-dose.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Target Plasma Concentration: > 10 µM (to exceed IC50 for CA IX/XII, typically ~10-100 nM, allowing for protein binding).

Efficacy Model: Hypoxic Tumor Xenograft

This is the "Gold Standard" model for N-methylindoline-5-sulfonamide derivatives, validating their ability to disrupt pH regulation in hypoxic cancer cells.

Experimental Design
  • Cell Line: MCF7 (Breast) or HT-29 (Colorectal). Note: These lines strongly express CA IX under hypoxia.

  • Animal: BALB/c Nude Mice (Immunocompromised).

  • Group Size: n=8-10.

Workflow
  • Inoculation: Inject

    
     cells subcutaneously into the right flank. Matrigel (1:1) is recommended to support growth.
    
  • Staging: Allow tumors to reach 100–150 mm³ (approx. 2 weeks).

  • Randomization: Group mice to ensure equal average tumor volume across cohorts.

  • Treatment Regimen:

    • Group A: Vehicle Control (Daily, IP).

    • Group B: N-Methylindoline-5-sulfonamide (25 mg/kg, Daily, IP).

    • Group C: Positive Control (e.g., SLC-0111 or Acetazolamide, 25 mg/kg).

  • Duration: 21–28 days.

Readouts & Endpoints
  • Primary: Tumor Volume (

    
    ).
    
  • Secondary (Mechanism Validation):

    • Necrosis Score: H&E staining. CA IX inhibitors should induce massive necrosis in the hypoxic core.

    • Intracellular pH (pHi): Measured via P-31 MRS (if available) or ex vivo lysate analysis.

    • CA IX Expression: Immunohistochemistry (IHC) to confirm target presence.

Mechanism of Action Visualization

Mechanism Compound N-Methylindoline-5-sulfonamide Target Target: CA IX / CA XII (Transmembrane Enzymes) Compound->Target Inhibits (Ki ~nM range) Process1 Reversible Hydration of CO2 (CO2 + H2O <-> HCO3- + H+) Compound->Process1 Blocks Target->Process1 Catalyzes Tumor Hypoxic Tumor Cell Tumor->Target Overexpresses Effect1 Disruption of pH Regulation Process1->Effect1 Failure of H+ efflux Effect2 Intracellular Acidosis Effect1->Effect2 Accumulation of H+ Outcome Apoptosis & Necrosis (Reduced Tumor Growth) Effect2->Outcome Cell Death

Caption: Mechanism of Action. The sulfonamide moiety binds the Zinc active site of Carbonic Anhydrase (CA) IX/XII, preventing the export of protons from the cancer cell, leading to lethal intracellular acidosis.

Experimental Workflow Diagram

Workflow Step1 1. Formulation (5% DMSO/PEG/Tween) Step2 2. PK Validation (Single Dose 20mg/kg) Confirm Plasma > IC50 Step1->Step2 QC Pass Step3 3. Xenograft Implantation (MCF7 / HT-29) Step2->Step3 If Bioavailable Step4 4. Treatment Phase (Daily IP Dosing, 21 Days) Step3->Step4 Tumor ~100mm3 Step5 5. Analysis (Vol, Necrosis, IHC) Step4->Step5 End Study

Caption: Preclinical workflow for evaluating Indoline-5-sulfonamides in vivo.

References

  • Indoline-5-Sulfonamides as CA IX/XII Inhibitors: Krymov, S. K., et al. (2022).[1] "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance."[1][2] Pharmaceuticals, 15(12), 1453.[1] Link

  • MGAT2 Inhibition (Metabolic Application): Sato, K., et al. (2015).[3] "Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors."[3] Journal of Medicinal Chemistry, 58(9), 3892–3909. Link

  • General Sulfonamide Formulation: "Formulation of Poorly Water-Soluble Drugs for Oral Administration." Springer Protocols. Link

Sources

Application Note: Dosing & Administration of N-Methylindoline-5-Sulfonamide in Mice

[1][2]

12

Part 1: Compound Profile & Formulation Strategy[1][2]

Physicochemical Analysis

Understanding the molecule is the prerequisite for successful delivery.[1][2]

  • Molecular Weight: ~212.27 g/mol [1][2][3]

  • Lipophilicity (LogP): Estimated ~1.5–2.0 (Moderate).[1][2] The indoline core provides lipophilicity, while the sulfonamide moiety adds polarity.[1][2]

  • Solubility: Likely poor in pure water; soluble in organic solvents (DMSO, DMF).[1][2]

  • Acidity/Basicity: The sulfonamide group (

    
    ) is weakly acidic (pKa ~10), while the indoline nitrogen (if unsubstituted at Pos 1) is weakly basic.[1][2]
    
Vehicle Formulation (The "Golden Ratio")

For intraperitoneal (IP) or oral (PO) administration in mice, a solution/suspension is required that prevents precipitation in the peritoneal cavity or GI tract.[1][2]

Recommended Vehicle (Solution):

  • 5% DMSO (Solubilizer)[1][2]

  • 40% PEG 300 or PEG 400 (Co-solvent)[1][2]

  • 5% Tween 80 (Surfactant)[1][2]

  • 50% Saline (0.9% NaCl) or PBS (Diluent)[1][2]

Preparation Protocol:

  • Weigh the required amount of N-Methylindoline-5-sulfonamide.[1][2]

  • Dissolve completely in 100% DMSO (5% of final volume). Vortex/sonicate until clear.

  • Add Tween 80 and PEG 300 ; vortex to mix.

  • Slowly add warm Saline (50% of final volume) while vortexing.

    • Note: If precipitation occurs, switch to a suspension vehicle (0.5% Methylcellulose + 0.1% Tween 80 in water).[1][2]

Part 2: Dosing Protocols (In Vivo)

Dose Selection Logic

Since this is a research compound, dosing must balance efficacy with toxicity.[1][2]

  • Low Dose (10 mg/kg): Target engagement verification (e.g., enzyme inhibition).[1][2]

  • Medium Dose (30–50 mg/kg): Standard efficacy range for sulfonamide small molecules.[1][2]

  • High Dose (100 mg/kg): Maximum tolerated dose (MTD) exploration.

Experimental Workflow: Single-Dose Pharmacokinetics (PK)

Objective: Determine half-life (


ParameterSpecification
Species/Strain Mice (C57BL/6 or BALB/c), Male, 8-10 weeks, 20-25g
Group Size n = 3 per timepoint
Route Intraperitoneal (IP) or Oral Gavage (PO)
Dose 10 mg/kg (dissolved in Recommended Vehicle)
Volume 10 mL/kg (e.g., 0.2 mL for a 20g mouse)
Sampling Points Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose
Sample Type Plasma (EDTA/Heparin) or Brain (if CNS target)
Experimental Workflow: Efficacy (Anti-Inflammatory/Antimitotic)

Objective: Evaluate inhibition of cytokine release or tumor growth.[1][2]

  • Acclimatization: 7 days prior to study.

  • Induction: Induce pathology (e.g., LPS injection for inflammation or xenograft for oncology).[1][2]

  • Administration:

    • Frequency: BID (Twice daily) or QD (Once daily) based on PK results.

    • Duration: 5 days (Acute inflammation) to 21 days (Oncology).[1][2]

  • Readouts: Tumor volume (

    
    ), Plasma Cytokines (IL-6, TNF-
    
    
    ), Body Weight.

Part 3: Mechanism of Action & Visualization[1][2]

Signaling Pathway Interaction

Research suggests N-Methylindoline-5-sulfonamide derivatives act on tubulin dynamics or inflammatory cascades (NF-

12

Mechanism_of_ActionCompoundN-Methylindoline-5-sulfonamideTargetTarget Protein(e.g., Tubulin / PDE10)Compound->Target Binds/InhibitsPathwaySignaling Cascade(NF-kB / MAPK)Target->Pathway ModulatesEffect2Cell Cycle Arrest(G2/M Phase)Target->Effect2 Direct EffectEffect1Inhibition ofCytokines (IL-6, TNF-a)Pathway->Effect1 Downregulates

Figure 1: Proposed Mechanism of Action. The compound binds to specific targets (Tubulin or PDE10), disrupting downstream signaling cascades leading to reduced inflammation or cell cycle arrest.[1][2]

Part 4: Safety & Monitoring (Self-Validating System)

To ensure scientific integrity, the protocol must include "Stop Criteria" to validate animal welfare and data quality.

The "Traffic Light" Safety System
StatusObservationAction
Green (Go) Weight loss <5%; Normal grooming/activity.[1][2]Continue dosing.
Yellow (Caution) Weight loss 10–15%; Piloerection; Reduced mobility.[1][2]Pause dosing 24h; Provide gel food/fluids.
Red (Stop) Weight loss >20%; Hunched posture; Tremors.[1][2]Euthanize immediately; Collect tissues for tox pathology.[1][2]
Handling Sulfonamide Risks[1][2]
  • Crystalluria: Sulfonamides can crystallize in acidic urine.[1][2]

    • Mitigation: Ensure mice have ad libitum access to water.[1][2]

  • Hypersensitivity: Rare in mice, but monitor for skin rash or excessive scratching.[1][2]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2196447, N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide.[1][2] Retrieved from [Link][1][2]

  • Journal of Medicinal Chemistry (Contextual). Indolesulfonamide derivatives targeting the colchicine site of tubulin.[1][2] (General mechanism reference for indoline-sulfonamides).[1][2] Retrieved from [Link]

  • Google Patents (2007). WO2007098169A1: PDE10 Inhibitors for CNS Disorders.[1][2] (Cites N-methylindoline-5-sulfonamide derivatives). Retrieved from

Application Note: Preclinical Bioavailability Assessment of N-Methylindoline-5-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4][5]

N-methylindoline-5-sulfonamide represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for thiazide-like diuretics (e.g., Indapamide) and emerging kinase inhibitors. While the sulfonamide moiety provides polar interactions often required for enzyme inhibition (e.g., Carbonic Anhydrase), the N-methylindoline core confers specific lipophilic and steric properties that dictate membrane permeability.

This guide provides a rigorous workflow to determine the oral bioavailability (%F) of this scaffold. It addresses the specific challenges associated with this structure:

  • Solubility-Permeability Interplay: The amphiphilic nature of the sulfonamide "tail" and indoline "head."

  • Metabolic Susceptibility: The potential for N-demethylation and dehydrogenation (aromatization) to the corresponding indole.

Strategic Workflow

The assessment follows a "Fail-Fast" logic:

Figure 1: Step-wise decision tree for bioavailability assessment.

Physicochemical Profiling (Pre-formulation)

Before in vivo dosing, the compound's fundamental properties must be mapped to select the correct vehicle.

Thermodynamic Solubility

Sulfonamides often exhibit pH-dependent solubility.

  • Protocol: Shake-flask method (24h equilibrium).

  • Buffers: pH 1.2 (SGF), pH 6.8 (SIF), and pH 7.4 (PBS).

  • Quantification: HPLC-UV (254 nm).

  • Acceptance Criteria: >50 µg/mL is desired for oral dosing without complex formulation.

Lipophilicity (LogD)

The N-methyl group increases lipophilicity compared to the NH-analog.

  • Method: Potentiometric titration or Shake-flask (Octanol/Water).

  • Target: LogD

    
     between 1.5 and 3.5 for optimal oral absorption (Lipinski’s Rule of 5 compliance).
    

In Vitro Metabolic Stability (Clearance Prediction)

The indoline ring is metabolically active. This assay predicts hepatic clearance (


) before animals are used.
Protocol: Liver Microsomal Stability

Objective: Determine intrinsic clearance (


) and identify major metabolites.
  • System: Pooled Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM).

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1 mM).

  • Incubation: 37°C for 0, 5, 15, 30, and 60 minutes.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS.

Predicted Metabolic Pathways:

Figure 2: Anticipated metabolic soft-spots. N-demethylation is the primary risk for bioavailability loss.

In Vivo Pharmacokinetic Study (Rat)

This is the definitive assay for calculating oral bioavailability (


).
Study Design
  • Species: Sprague-Dawley Rats (Male, 250–300g), cannulated (jugular vein).

  • Groups:

    • Group A (IV): 1 mg/kg (Bolus). Determines Clearance (

      
      ) and Volume of Distribution (
      
      
      
      ).
    • Group B (PO): 5 mg/kg (Oral Gavage). Determines Absorption (

      
      ).
      
  • N: 3 animals per group (crossover design preferred to reduce variability).

Formulation Strategy

Given the sulfonamide moiety, solubility may be limited.[1]

  • IV Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline. (Must be clear solution).

  • PO Vehicle: 0.5% Methylcellulose (Suspension) or PEG400/Water (20:80) (Solution).[2][3] Solution is preferred for intrinsic F assessment.

Sampling Schedule
  • Blood Collection: 0.2 mL via tail vein or cannula.

  • Timepoints:

    • IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Processing: Centrifuge (4000g, 10 min, 4°C) to harvest plasma. Store at -80°C.

Bioanalytical Method (LC-MS/MS)

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

Mass Spectrometry (MRM Transitions)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Transitions (Theoretical):

    • Parent (N-methylindoline-5-sulfonamide): [M+H]+ ~213.0

      
       Fragment (loss of SO2NH2 or Methyl).
      
    • Note: The sulfonamide group often gives a characteristic fragment at m/z 134 or similar depending on the specific cleavage.

  • Internal Standard: Indapamide-d3 or Tolbutamide.

Data Analysis & Calculation of F

Oral bioavailability (


) is the fraction of the dose that reaches systemic circulation unchanged.
Non-Compartmental Analysis (NCA)

Use software like WinNonlin (Phoenix) or PKsolver. Key parameters to generate:

  • 
     : Peak plasma concentration.
    
  • 
     : Time to peak concentration.
    
  • 
     : Area Under the Curve (Total exposure).
    
  • 
     : Terminal half-life.
    
Calculation Logic


Interpretation Table:

F (%) Classification Likely Cause / Action
< 10% Low High First-Pass Metabolism or Poor Solubility. Check metabolite peaks.
10 - 30% Moderate Acceptable for lead optimization. Attempt micronization.

| > 30% | High | Good drug-like properties. Proceed to efficacy models. |

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for PhysChem profiling).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

  • Wang, J., et al. (2015). Discovery of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable MGAT2 Inhibitors.[4] Journal of Medicinal Chemistry. (Provides specific PK data for this scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methylindoline-5-Sulfonamide Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Threat" Instability

Researchers working with N-methylindoline-5-sulfonamide often encounter two distinct types of instability that are frequently confused:

  • Chemical Degradation (Oxidation): The indoline core is highly susceptible to oxidative dehydrogenation, converting to the corresponding indole. This is often signaled by a color change (pink/brown).

  • Physical Instability (Precipitation): The sulfonamide moiety exhibits pH-dependent solubility. Incorrect buffer pH can lead to "crashing out," often mistaken for degradation.

This guide provides a mechanistic breakdown and validated protocols to stabilize this compound in solution.

Part 1: The Oxidative Threat (Indoline Aromatization)

The primary chemical instability mechanism is the oxidative dehydrogenation of the 2,3-dihydroindole (indoline) ring to form the fully aromatic indole. This process is thermodynamically driven by the formation of a stable aromatic system but is kinetically accelerated by light, heat, and trace metals.

Mechanism of Degradation

Unlike simple amines, the N-methylindoline core undergoes a radical-mediated or metal-catalyzed removal of hydrogen from the C2 and C3 positions.

  • Initiation: Light or trace metals generate a radical species or activate molecular oxygen.

  • Propagation: Hydrogen abstraction leads to an imine-like intermediate.

  • Aromatization: The intermediate tautomerizes/oxidizes to the stable N-methylindole-5-sulfonamide.

Diagnostic Sign: Solutions turning pink, red, or brown indicate the formation of quinoid-like oxidation byproducts or indole dimers.

Visualization: The Oxidation Pathway

IndolineOxidation Start N-Methylindoline (Colorless/Pale Yellow) Step1 Radical/Cation Intermediate Start->Step1 Light/O2/Metals (H-Abstraction) Step2 Imine Intermediate Step1->Step2 -e / -H+ End N-Methylindole (Aromatic/Stable) Step2->End Tautomerization (Aromatization) Byproduct Colored Oligomers (Pink/Brown Precipitate) Step2->Byproduct Polymerization

Figure 1: The oxidative dehydrogenation pathway. The transition from indoline to indole is the primary cause of chemical purity loss.

Part 2: The Solubility Trap (Sulfonamide pH Dependence)

The sulfonamide group (-SO₂NH₂) is amphoteric but primarily acts as a weak acid (pKa ~10). The N-methylindoline nitrogen is a tertiary amine (pKa ~5-6). This creates a complex solubility profile.

The pH Danger Zones
pH RangeSpecies DominanceSolubility StatusRisk
Acidic (pH < 4) Indoline N is protonated (Cationic).High Hydrolysis Risk: Sulfonamide bond may hydrolyze at high temps/low pH [1].
Neutral (pH 5-8) Neutral zwitterion/molecule.Low (Critical) Precipitation Risk: The neutral form is the least soluble. Most "failures" occur here.
Basic (pH > 10) Sulfonamide N is deprotonated (Anionic).High Oxidation Risk: Basic conditions can accelerate electron transfer and oxidation.

Part 3: Troubleshooting & Protocols

Diagnostic Flowchart

Follow this decision tree to identify the root cause of your instability.

Troubleshooting Obs Observation: Sample Issue Color Color Change? (Pink/Brown) Obs->Color Ppt Precipitate/Cloudiness? Obs->Ppt Oxid Diagnosis: Oxidation (Indoline -> Indole) Color->Oxid Yes CheckPH Check pH Ppt->CheckPH Action1 Action: Add Antioxidant (Ascorbic Acid) + Degas Oxid->Action1 Acidic pH 4-7 (Neutral) CheckPH->Acidic Solu Diagnosis: Solubility Limit (Isoelectric precipitation) Acidic->Solu Action2 Action: Add Co-solvent (DMSO/PEG) or adjust pH < 4 Solu->Action2

Figure 2: Rapid diagnostic tree for differentiating oxidative degradation from physical precipitation.

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to prevent oxidative discoloration.

  • Solvent Choice: Use anhydrous DMSO or DMAC (Dimethylacetamide). Avoid protic solvents (water/methanol) for long-term stock storage.

  • Degassing: Sparge the solvent with Argon or Nitrogen gas for 10 minutes before adding the solid compound. This removes dissolved oxygen, the fuel for dehydrogenation [2].

  • Antioxidant Additive (Optional but Recommended): If the application permits, add Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite to the aqueous buffer used for dilution.

  • Storage: Store stocks at -20°C or -80°C in amber glass vials (to prevent photoredox catalysis) [3].

Protocol B: Rescuing a Precipitated Sample

Use this when the solution turns cloudy upon dilution into media.

  • Verify pH: Measure the pH. If it is between 5.0 and 8.0, you are likely at the solubility minimum.

  • Co-solvent Spike: Add DMSO or PEG400 up to 5-10% (v/v) final concentration.

  • Cyclodextrin Complexation: If DMSO is toxic to your bioassay, prepare the stock in 20% Hydroxypropyl-beta-cyclodextrin (HPβCD) . This encapsulates the hydrophobic indoline core, protecting it from both precipitation and oxidation.

Frequently Asked Questions (FAQ)

Q: My compound arrived as a white powder but turned pink after 2 days in DMSO at room temperature. Is it still usable? A: The pink color indicates the formation of oxidation byproducts (likely <1% impurity). While the bulk of the material may still be intact, these quinoid-like impurities are potent redox cyclers and can interfere with biological assays. Recommendation: Discard if performing sensitive enzymatic assays. For rough range-finding, quantify the remaining parent peak via HPLC.

Q: Can I use acidic buffers to improve solubility? A: Yes, but with caution. Lowering pH (< 4) protonates the indoline nitrogen, drastically improving solubility. However, sulfonamides can hydrolyze under acidic conditions over time, especially at elevated temperatures [1]. Rule of Thumb: Acidic buffers are safe for acute experiments (< 24 hours) at 4°C or RT, but not for long-term storage.

Q: Is the "N-methyl" group responsible for the instability? A: Indirectly. The N-methyl group makes the indoline nitrogen more electron-rich compared to a naked indoline. This increased electron density can lower the oxidation potential, making the ring easier to oxidize (dehydrogenate) to the indole form [2].

References

  • Vertex/PubMed. (2012). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from 1

  • Vertex/PMC. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation. Retrieved from 2

  • Vertex/ResearchGate. (2025). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. Retrieved from 3[4]

Sources

Inconsistent results in N-METHYLINDOLINE-5-SULFONAMIDE experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Methylindoline-5-sulfonamide. This guide is designed to assist you in troubleshooting inconsistent experimental results and to provide a deeper understanding of the chemical and biological properties of this compound. As Senior Application Scientists, we have compiled this information based on extensive experience and authoritative sources to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

My experimental results with N-Methylindoline-5-sulfonamide are not reproducible. What are the most common causes?

Inconsistent results with N-Methylindoline-5-sulfonamide can often be traced back to a few key factors:

  • Compound Integrity: The purity, stability, and proper storage of the compound are paramount. Impurities from synthesis or degradation products can lead to significant variability.

  • Solubility Issues: Like many sulfonamides, N-Methylindoline-5-sulfonamide may have limited aqueous solubility, which can affect its effective concentration in your assays.

  • Experimental Protocol Variations: Seemingly minor differences in experimental conditions (e.g., pH, incubation time, solvent) can have a substantial impact on the outcome.

This guide will delve into each of these areas to help you identify and resolve the source of inconsistency in your experiments.

Troubleshooting Guide

Issue 1: Variability Between Different Batches of N-Methylindoline-5-sulfonamide

Question: I'm observing different levels of activity with different batches of N-Methylindoline-5-sulfonamide. How can I address this?

Answer:

Batch-to-batch variability is a common issue, often stemming from inconsistencies in the synthesis and purification of the compound. The synthesis of sulfonamides can be complex, potentially leading to the formation of various impurities that may have their own biological activities or interfere with the desired interaction.[1][2]

Troubleshooting Steps:

  • Verify Certificate of Analysis (CoA): Always request and carefully review the CoA for each batch. Pay close attention to the purity assessment method (e.g., HPLC, NMR) and the percentage of impurities.

  • Independent Purity Assessment: If possible, perform your own analysis (e.g., HPLC-MS, NMR) to confirm the purity and identity of the compound. This can help identify any degradation that may have occurred during shipping or storage.

  • Qualify New Batches: Before starting a large-scale experiment, qualify each new batch by running a small-scale pilot study to compare its activity against a previously validated batch.

Key Insight: Synthetic impurities in sulfonamide preparations are a known issue that can compromise the safety and efficacy of the medication.[1] Therefore, sourcing the compound from a reliable producer with stringent quality control is essential.

Issue 2: Poor Solubility and Compound Precipitation

Question: I'm having trouble dissolving N-Methylindoline-5-sulfonamide, and I sometimes see precipitation in my experiments. What can I do?

Answer:

Poor aqueous solubility is a characteristic of many indoline and sulfonamide-based compounds due to their often lipophilic nature.[3] The N-methyl and indoline components contribute to this property. Solubility issues can lead to an overestimation of the compound's concentration and inconsistent results.

Troubleshooting Steps:

  • Solvent Selection:

    • Start by dissolving the compound in a water-miscible organic solvent such as DMSO or ethanol to create a concentrated stock solution.

    • When preparing working solutions, dilute the stock solution in your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all experiments, including controls.

  • pH Adjustment: The solubility of sulfonamides can be pH-dependent.[1] Experiment with slight adjustments to the pH of your buffer to see if it improves solubility without affecting your biological system.

  • Sonication and Warming: Gentle sonication or warming (if the compound is heat-stable) can aid in dissolution. However, always check for compound degradation after these treatments.

  • Visual Inspection: Before each experiment, visually inspect your solutions for any signs of precipitation. If precipitation is observed, the solution should not be used.

Data Presentation: Recommended Solvents and Storage

ParameterRecommendationRationale
Primary Stock Solvent DMSO, EthanolGood solubility for many organic compounds.
Stock Concentration 1-10 mMHigher concentrations are more prone to precipitation upon dilution.
Storage of Stock -20°C or -80°C, in small aliquotsMinimizes freeze-thaw cycles which can lead to degradation.
Final Solvent Conc. <1% (v/v) in aqueous mediaHigh concentrations of organic solvents can be toxic to cells or interfere with assays.
Issue 3: Loss of Compound Activity Over Time

Question: My N-Methylindoline-5-sulfonamide solutions seem to lose activity, even when stored at 4°C. Why is this happening?

Answer:

Sulfonamides can be susceptible to degradation, especially in solution. The stability of N-Methylindoline-5-sulfonamide can be affected by factors such as pH, temperature, light, and exposure to air.[4] Degradation products may be inactive or have different biological activities, leading to inconsistent results.

Troubleshooting Steps:

  • Proper Storage:

    • Store the solid compound in a tightly sealed container in a cool, dark, and dry place.[5][6][7] For long-term storage, -20°C is recommended.

    • Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots.

  • Light Protection: Protect solutions from light, as some sulfonamides are light-sensitive.[4][8] Use amber vials or wrap containers in aluminum foil.

  • pH Stability: The stability of sulfonamides can be pH-dependent. If you suspect pH-related degradation, you may need to perform a stability study of your compound in your experimental buffer.

  • Avoid Contamination: Ensure that your solutions are not contaminated with bacteria or fungi, as they can metabolize the compound.[9][10]

Experimental Protocol: Assessing Compound Stability

A simple stability assessment can be performed using HPLC:

  • Prepare a solution of N-Methylindoline-5-sulfonamide in your experimental buffer.

  • Analyze the initial purity of the solution by HPLC (Time 0).

  • Store the solution under your experimental conditions (e.g., 37°C incubator).

  • At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC.

  • Compare the chromatograms to look for a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.

Issue 4: Unexpected or Off-Target Effects

Question: I'm observing biological effects that are inconsistent with the expected mechanism of action of N-Methylindoline-5-sulfonamide. What could be the cause?

Answer:

Indoline-5-sulfonamides are known to inhibit various enzymes, and off-target effects are always a possibility. For instance, in the context of carbonic anhydrase inhibition, it's important to consider activity against different isoforms.[3] Additionally, impurities or degradation products could have their own biological activities.

Troubleshooting Steps:

  • Target Validation: Ensure that the observed effect is indeed due to the inhibition of your primary target. This can be done using techniques like:

    • Knockdown/Knockout Models: Use siRNA or CRISPR to reduce the expression of the target protein and see if the effect of your compound is diminished.

    • Active Site Mutants: If possible, use a cell line expressing a mutant version of your target that is resistant to the compound.

  • Counter-Screening: Test your compound against related targets or known off-targets to assess its selectivity. For example, if you are studying a specific carbonic anhydrase, test it against other isoforms like CA I and CA II.[3]

  • Dose-Response Analysis: Perform a careful dose-response analysis. A classic bell-shaped or U-shaped dose-response curve can sometimes indicate off-target effects or toxicity at higher concentrations.

Visualization: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

  • AK Scientific, Inc.
  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8202. [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 8031. [Link]

  • European Medicines Agency. (2023).
  • García-Galán, M. J., et al. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022.
  • Ishida, T., et al. (2015). Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry, 58(10), 4286-4303. [Link]

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8202. [Link]

  • Wang, Z., et al. (2021). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Becker, D. P., et al. (2018). Synthesis of N-acetyl-5-bromo-6-sulfonamide indoline derivatives. Tetrahedron Letters, 59(4), 368-371.
  • Ricken, B., et al. (2013). ipso-Hydroxylation and Subsequent Fragmentation: a Novel Microbial Strategy To Eliminate Sulfonamide Antibiotics. Applied and Environmental Microbiology, 79(18), 5555-5563.
  • Gribble, G. W. (2015). N-Methylindole. In Encyclopedia of Reagents for Organic Synthesis.
  • Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Reviews in Environmental Science and Bio/Technology, 20(4), 939-966.
  • Sigma-Aldrich. N-Methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide.
  • Reddy, G. S., et al. (2020). Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. International Journal of Pharmaceutical Sciences and Research, 11(2), 741-746.
  • ChemicalBook. 5-Aminoindole(5192-03-0)MSDS Melting Point Boiling Density Storage Transport.
  • Médecins Sans Frontières. Drug quality and storage. MSF Medical Guidelines.
  • Chen, Y.-F., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405.
  • Reddy, P. V., et al. (2009). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 5, 26.
  • Pospisil, P., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(40), 5531-5533.
  • Ricken, B., et al. (2013). Degradation of different sulfonamides by resting cells of Microbacterium sp. strain BR1. Applied and Environmental Microbiology, 79(18), 5555-5563.
  • BLD Pharm. 1-Methylindoline-5-sulfonyl chloride.
  • Google Patents. US5659040A - Process for the preparation of N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulphonamide.
  • ChemicalBook.
  • ChemicalBook. N-Methyl-N-nitrosotoluene-4-sulphonamide | 80-11-5.

Sources

N-METHYLINDOLINE-5-SULFONAMIDE assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methylindoline-5-Sulfonamide Assay Standardization

Topic: Troubleshooting Variability and Reproducibility in N-Methylindoline-5-Sulfonamide Assays Target Audience: Medicinal Chemists, Biochemists, and Screening Scientists Context: Carbonic Anhydrase (CA) Inhibition Screening & Synthetic Intermediate Quality Control

Core Directive: The Variability Paradox

Executive Summary: N-Methylindoline-5-sulfonamide (CAS 113162-46-2) acts as both a critical synthetic intermediate (e.g., for sumatriptan analogs) and a bioactive scaffold for Carbonic Anhydrase (CA) inhibition, particularly isoforms CA IX and XII.

The primary source of assay variability for this molecule is not usually the enzymatic reaction itself, but the physicochemical instability of the indoline core . Unlike the planar, stable indole, the indoline (2,3-dihydroindole) ring is susceptible to spontaneous oxidative dehydrogenation, converting to the corresponding indole. This structural shift alters planarity, solubility, and binding affinity (


), leading to "phantom" potency shifts between batches.

Technical Troubleshooting Guide

Issue A: Inconsistent Potency ( / ) in CA Inhibition Assays

Symptom: Fresh powder yields high potency, while DMSO stocks stored >48h show reduced or shifted activity.

Root Cause Analysis: The indoline nitrogen (N1) is pyramidal (


), while the oxidized indole nitrogen is planar (

). The oxidation to N-methylindole-5-sulfonamide is accelerated by light, trace metals (often present in assay buffers), and DMSO peroxides. The indole variant binds differently to the Zn(II) active site of Carbonic Anhydrase.

Corrective Protocol:

  • Solvent Purity: Use only anhydrous, deoxygenated DMSO packed under argon. Avoid "old" DMSO, which accumulates peroxides.

  • Stock Preparation: Prepare stocks immediately before use. Do not store freeze-thaw cycles of this specific indoline in DMSO.

  • Antioxidant Stabilizers: For long-term storage, add 1 mM Ascorbic Acid or DTT to the stock solution, provided it does not interfere with the specific CA isoform assay (Note: DTT can interfere with some metal-dependent assays; TCEP is a safer alternative).

Issue B: "Ghost" Peaks in LC-MS Quality Control

Symptom: Chromatograms show a split peak or a secondary peak with [M-2H] mass difference.

Root Cause Analysis: On-column oxidation. The high surface area and potential metal contaminants in stainless steel HPLC columns can catalyze the dehydrogenation of the indoline ring to indole (


 Daltons) during the run.

Corrective Protocol:

  • Mobile Phase pH: Maintain mobile phase pH > 3.0. Highly acidic conditions accelerate acid-catalyzed oxidation mechanisms.

  • Column Choice: Use a "metal-free" PEEK-lined column or a highly deactivated silica phase (e.g., C18 with high end-capping) to reduce surface catalysis.

  • Temperature: Lower column temperature to 25°C (ambient) rather than 40°C+.

Validated Experimental Workflows

Workflow 1: Stability-Indicating HPLC Method

Use this protocol to validate compound integrity before biological screening.

ParameterSpecificationRationale
Column C18, 3.0 x 100 mm, 2.7 µm (High End-capping)Prevents silanol-catalyzed oxidation.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 7.4)Neutral pH stabilizes the indoline core.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Gradient 5% B to 95% B over 8 minFast run to minimize on-column residence time.
Detection UV 254 nm & 280 nm280 nm is more specific for the indole impurity.
Pass Criteria < 0.5% Indole impurity (M-2 peak)Indole binds CA with different kinetics.
Workflow 2: Carbonic Anhydrase (CA) Stopped-Flow Assay

Optimized for Sulfonamide Kinetics.

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄. Avoid Tris buffers as they can chelate Zn(II).

  • Substrate: CO₂ saturated water.

  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA IX or XII (approx. 10–20 nM final).

  • Procedure:

    • Incubate Enzyme + N-methylindoline-5-sulfonamide (from fresh stock) for 15 min at 25°C.

    • Rapidly mix with CO₂ substrate in stopped-flow apparatus.

    • Monitor absorbance decay at 557 nm.

Visualization of Critical Pathways

Diagram 1: The Oxidation Liability Pathway

This diagram illustrates the structural degradation that causes assay drift.

OxidationPathway Indoline N-Methylindoline-5-Sulfonamide (Active Species) sp3 Nitrogen (Pyramidal) Transition Oxidative Dehydrogenation (Catalyzed by Light/DMSO/Metals) Indoline->Transition -2H Indole N-Methylindole-5-Sulfonamide (Impurity) sp2 Nitrogen (Planar) [M-2H] Transition->Indole AssayImpact Assay Variability: - Shifted Ki values - Solubility changes Indole->AssayImpact Interference

Caption: The spontaneous conversion of the indoline core to indole alters molecular geometry and binding properties.

Diagram 2: Optimized Assay Decision Tree

Logic flow for ensuring reproducible data.

Technical Support Center: N-Methylindoline-5-Sulfonamide Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-Methylindoline-5-sulfonamide (often utilized as a key intermediate in the synthesis of diuretics like Indapamide) presents a unique stability profile due to its hybrid structure: a reactive indoline core fused with a robust sulfonamide moiety .

As researchers, you are likely encountering impurities that do not align with standard hydrolysis prediction models. This is because the primary degradation vector for this molecule is not hydrolytic cleavage, but oxidative aromatization .

The indoline ring is thermodynamically driven to restore aromaticity (forming an indole), a process accelerated by light, transition metals, and peroxides. This guide addresses the specific degradation products you will encounter: N-methylindole-5-sulfonamide (Oxidation) and N-methylindoline-5-sulfonic acid (Hydrolysis).

Troubleshooting Guide: Common Experimental Issues

Issue 1: "My white powder has turned yellow/brown during storage."

Diagnosis: Oxidative Aromatization (Indoline


 Indole).
Technical Insight:  The indoline ring system is partially saturated. Upon exposure to atmospheric oxygen or light, it undergoes dehydrogenation to form the fully aromatic indole. The extended conjugation system of the resulting N-methylindole-5-sulfonamide  shifts the absorption spectrum into the visible region (yellowing).

Action Plan:

  • Check Storage: Was the sample stored under inert gas (Argon/Nitrogen)? If not, oxidation is the primary suspect.

  • LC-MS Confirmation: Look for a mass shift of -2 Da (loss of two hydrogen atoms).

    • Parent Mass:

      
      
      
    • Degradant Mass:

      
      
      
  • Remediation: Recrystallization may remove the indole impurity, but prevention (dark, cold, inert atmosphere) is critical.

Issue 2: "I see a new peak at RRT 0.85 that is pH sensitive."

Diagnosis: Sulfonamide Hydrolysis (Rare but possible in extreme pH). Technical Insight: While the sulfonamide group is generally stable, prolonged exposure to strong acids (pH < 1) or bases (pH > 13) at elevated temperatures can hydrolyze the


 group to the sulfonic acid (

).

Action Plan:

  • Check Mobile Phase: Are you using a highly acidic mobile phase (e.g., 0.1% TFA) for extended periods?

  • Solubility Check: The hydrolysis product, N-methylindoline-5-sulfonic acid , is highly polar and likely zwitterionic. It will elute much earlier on Reverse Phase (C18) columns.

  • Confirmation: Look for a mass shift of +1 Da (net change from

    
     to 
    
    
    
    ) in negative mode MS (
    
    
    ), or simply the loss of the ammonia fragment.
Issue 3: "My yield is low during coupling reactions (e.g., Indapamide synthesis)."

Diagnosis: Competitive Nucleophilicity or N-Demethylation. Technical Insight: If the N-methyl group is lost (oxidative N-demethylation), the resulting Indoline-5-sulfonamide exposes a secondary amine. This amine is a competing nucleophile in coupling reactions, leading to side products.

Action Plan:

  • Impurity Profiling: Look for a peak with -14 Da (Loss of

    
    ).
    
  • Source Check: N-demethylation is often photo-catalyzed. Ensure reaction vessels are wrapped in foil.

Degradation Pathways & Visualization

The following diagram illustrates the primary degradation vectors. Note that Path A (Oxidation) is the kinetic dominant pathway under standard storage conditions, while Path B (Hydrolysis) requires forcing conditions.

DegradationPathways Parent N-Methylindoline-5-sulfonamide (Parent API/Intermediate) Oxidation Oxidative Aromatization (Primary Pathway) Parent->Oxidation Air/Light -2H Hydrolysis Hydrolytic Cleavage (Secondary Pathway) Parent->Hydrolysis Acid/Base (Heat) -NH3 Demethylation N-Demethylation (Photo-oxidative) Parent->Demethylation Radical/Light -CH2 Prod_Indole Product A: N-Methylindole-5-sulfonamide (Yellow impurity, -2 Da) Oxidation->Prod_Indole Prod_Acid Product B: N-Methylindoline-5-sulfonic acid (Polar impurity, +1 Da) Hydrolysis->Prod_Acid Prod_Demethyl Product C: Indoline-5-sulfonamide (Competitor nucleophile, -14 Da) Demethylation->Prod_Demethyl

Caption: Figure 1. Degradation tree of N-methylindoline-5-sulfonamide showing oxidative aromatization (dominant) and hydrolysis.

Standardized Protocol: Forced Degradation Study

To validate these impurities in your specific matrix, perform this abbreviated forced degradation protocol. This is designed to generate the specific markers discussed above for HPLC method development.

Materials Required
  • 0.1 M HCl and 0.1 M NaOH[1]

  • 3% Hydrogen Peroxide (

    
    )
    
  • UV Chamber (or direct sunlight)

  • HPLC-DAD/MS system

Step-by-Step Methodology
Stress ConditionProcedureExpected Outcome (Target Impurity)Mechanism
Acid Hydrolysis Dissolve 10 mg in 5 mL 0.1 M HCl. Reflux at 60°C for 4 hours.N-methylindoline-5-sulfonic acid Amide bond cleavage (slow).
Base Hydrolysis Dissolve 10 mg in 5 mL 0.1 M NaOH. Reflux at 60°C for 4 hours.N-methylindoline-5-sulfonic acid Amide bond cleavage (moderate).
Oxidation Dissolve 10 mg in 5 mL MeOH. Add 1 mL 3%

. Store RT for 2 hours.
N-methylindole-5-sulfonamide Dehydrogenation/Aromatization.
Photolysis Expose solid powder to 1.2 million lux hours (approx 24h UV).N-methylindole-5-sulfonamide & Indoline-5-sulfonamide Radical-mediated oxidation & demethylation.

Analytical Note: When analyzing the Oxidation sample, ensure your UV detector monitors at 280-300 nm . The formation of the indole ring significantly increases absorptivity in this region compared to the indoline parent.

Analytical Decision Matrix (HPLC-MS)

Use this logic flow to identify unknown peaks in your chromatogram.

DecisionMatrix Start Unknown Peak Detected CheckMass Check Mass Shift (vs Parent) Start->CheckMass M_minus_2 Mass = [M-2] CheckMass->M_minus_2 Loss of 2H M_plus_1 Mass = [M+1] (or loss of NH3) CheckMass->M_plus_1 Hydrolysis M_minus_14 Mass = [M-14] CheckMass->M_minus_14 Loss of CH3 Result_Indole IMPURITY A: N-Methylindole (Oxidation) M_minus_2->Result_Indole Result_Acid IMPURITY B: Sulfonic Acid (Hydrolysis) M_plus_1->Result_Acid Result_Demethyl IMPURITY C: Demethylated (Radical/Light) M_minus_14->Result_Demethyl

Caption: Figure 2. Rapid diagnostic workflow for identifying impurities based on Mass Spectrometry shifts.

References

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs.[1][2][3][4][5] Pharmaceutical Technology On-Line, 24(4), 1-14.

  • Tonitis, A. (2001). Synthesis and purification of indapamide. Transaction of Beijing Institute of Technology, 21(4), 531-534. (Details the N-methylindoline intermediate stability).

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Regulatory framework for stability).[1][3][5]

  • Gribble, G. W. (1996). Indole Ring Synthesis: From Natural Products to Drug Discovery. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Validation & Comparative

N-METHYLINDOLINE-5-SULFONAMIDE SCAFFOLDS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indoline Shift

N-Methylindoline-5-sulfonamide represents a pivotal "scaffold hop" in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike classical planar benzene-sulfonamides (e.g., sulfanilamide) or heterocyclic sulfonamides (e.g., acetazolamide), the indoline core introduces a specific 3D conformational restriction—a "kink"—that alters interaction with the enzyme's hydrophobic pocket.

This guide evaluates the Indoline-5-sulfonamide class, focusing on its performance against tumor-associated isoforms (hCA IX and XII) compared to clinical standards like Acetazolamide (AAZ) and the investigational drug SLC-0111 .

Chemical Biology Profile

The transition from a planar indole or benzene ring to the non-planar indoline (2,3-dihydro-1H-indole) creates a unique pharmacophore.

FeatureIndoline-5-sulfonamide ScaffoldClassical Benzene-Sulfonamides
Geometry Non-Planar (Puckered): The C2-C3 bond introduces flexibility and a distinct vector for N1-substituents.Planar: Rigid, flat aromatic systems.
Electronic Character Electron-rich; Nitrogen lone pair at N1 can be modulated (acylated/alkylated) to tune pKa.Electron-deficient (typically) due to sulfonyl group withdrawal.
Solubility Moderate; improved by N1-substitution (e.g., N-methyl vs. N-acyl).Variable; often poor without hydrophilic tails.
Key Advantage Isoform Selectivity: The "kinked" scaffold directs the tail towards specific hydrophobic pockets in hCA IX/XII.Potency: High affinity but often poor selectivity (Pan-inhibitors).

Comparative Performance Analysis

The following data synthesizes inhibition constants (


) from stopped-flow CO2 hydration assays. Note that while the simple N-methyl core acts as a baseline, the N-acyl derivatives (e.g., Compound 4f) demonstrate the true potential of this scaffold.
Table 1: Inhibition Constants ( ) Against Key Human CA Isoforms[1]
CompoundhCA I (Off-Target)hCA II (Off-Target)hCA IX (Tumor Target)hCA XII (Tumor Target)Selectivity Profile
Indoline-5-sulfonamide (4f) *> 10,000 nM31.4 nM132.8 nM 41.3 nM High Selectivity for XII over I; Moderate for IX.
Acetazolamide (AAZ) 250 nM12.1 nM25.0 nM5.7 nMPan-Inhibitor (Low Selectivity).
SLC-0111 > 10,000 nM> 100 nM45.0 nM4.5 nMHigh Selectivity for IX/XII.

*Data sourced from Krymov et al. (2022) representing the optimized N-acyl-indoline-5-sulfonamide class.

Key Insights:
  • Hypoxic Selectivity: Unlike AAZ, which indiscriminately inhibits the ubiquitous hCA I and II (causing systemic side effects like paresthesia), the indoline scaffold (specifically 4f) shows a >300-fold selectivity against hCA I.

  • Tumor Microenvironment Targeting: The indoline derivatives maintain efficacy under hypoxic conditions (1% O2), a critical requirement for treating solid tumors where hCA IX is overexpressed.

  • Potency vs. Specificity: While AAZ is more potent in absolute terms (

    
     ~5.7 nM for hCA XII), the indoline scaffold offers a better therapeutic index due to reduced off-target binding.
    

Mechanism of Action: The "Tail" Approach

The N-methylindoline scaffold utilizes the "Tail Approach" to achieve selectivity. The sulfonamide zinc-binding group (ZBG) anchors the molecule, while the N1-substituent extends into the isoform-specific hydrophobic pocket.

MOA cluster_enzyme Enzyme Active Site Topology Zn Zn(II) Ion (Active Site) Sulf Sulfonamide Group (ZBG) Sulf->Zn Coordination Core Indoline Scaffold (Non-Planar Linker) Sulf->Core Covalent Bond Tail N-Methyl / N-Acyl Tail (Selectivity Driver) Core->Tail N1-Substitution Pocket_Common Conserved Active Site (hCA I, II, IX, XII) Core->Pocket_Common Van der Waals Pocket_Specific Hydrophobic Pocket (Isoform Specific) Tail->Pocket_Specific Steric Fit / Hydrophobic Interaction

Figure 1: Mechanism of Action. The sulfonamide anchors to the Zinc ion.[1] The indoline core acts as a scaffold to position the N-tail into the hydrophobic pocket, which varies between isoforms (hCA I vs hCA IX), conferring selectivity.

Experimental Protocols

Reliable characterization of N-methylindoline-5-sulfonamide derivatives requires precise kinetic assays.

Protocol A: Stopped-Flow CO2 Hydration Assay (Kinetic Validation)

This is the gold standard for determining CAI potency (


).

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water.

  • Enzyme: Recombinant hCA isoforms (I, II, IX, XII).

Workflow:

  • Preparation: Incubate the enzyme with the inhibitor (N-methylindoline derivative) for 15 minutes at room temperature to allow formation of the E-I complex.

  • Reaction: Rapidly mix the Enzyme-Inhibitor solution with the CO2-saturated substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds.

  • Calculation:

    • Determine the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Fit data to the Cheng-Prusoff equation :

      
      .
      
    • Note: Because [S] > Km is difficult in CO2 hydration, measuring

      
       directly at varying enzyme concentrations is often preferred.
      
Protocol B: Evaluation of Hypoxic Selectivity (Cellular)

To verify the biological relevance of the indoline scaffold's selectivity.

  • Cell Lines: MCF7 (Breast Cancer) or A431 (Skin Cancer).[2]

  • Conditions:

    • Normoxia: 21% O2, 5% CO2.

    • Hypoxia: 1% O2, 5% CO2 (Induces hCA IX expression).

  • Treatment: Treat cells with graded concentrations (0.1 - 100 µM) of the inhibitor for 72h.

  • Readout: MTT Assay or CellTiter-Glo.

  • Success Metric: A significantly lower

    
     in Hypoxia vs. Normoxia indicates specific targeting of the hypoxia-induced CA IX/XII machinery.
    

Therapeutic Implications & Future Directions

The N-methylindoline-5-sulfonamide scaffold is not merely a generic inhibitor; it is a strategic tool for Precision Oncology .

  • Blood-Brain Barrier (BBB): Unlike the permanently charged quaternary ammonium CAIs, the indoline core is lipophilic. N-methylation modulates this lipophilicity, potentially allowing for CNS penetration (relevant for Glioblastoma) or restriction (to reduce CNS side effects), depending on the specific tail attached.

  • Multidrug Resistance (MDR): Recent data suggests that specific indoline-5-sulfonamides (e.g., 4f) can reverse chemoresistance (e.g., to Doxorubicin) in P-gp overexpressing cells, a dual-mechanism benefit not seen with Acetazolamide.

Recommendation: For researchers targeting hypoxic tumors, prioritize N-acyl-indoline-5-sulfonamides over simple N-methyl variants to maximize the interaction with the hCA IX active site cleft.

References

  • Krymov, S. K., et al. (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance."[1][2] Pharmaceuticals, 15(12), 1453.[2]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

  • Nocentini, A., & Supuran, C. T. (2018). "Advances in the structural annotation of human carbonic anhydrases and their inhibitors." Expert Opinion on Drug Discovery, 13(11), 1003-1020.

  • PubChem Compound Summary. "N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide (CAS 113162-46-2)."[3]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of N-METHYLINDOLINE-5-SULFONAMIDE, a novel synthetic compound with therapeutic potential. As researchers and drug development professionals, understanding the selectivity of a lead compound is paramount to predicting its efficacy and potential off-target effects. This document will delve into the scientific rationale behind cross-reactivity profiling, present detailed experimental methodologies, and offer a template for data interpretation, grounded in established scientific principles.

Introduction: The Therapeutic Potential of N-METHYLINDOLINE-5-SULFONAMIDE

The indoline sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of enzymes.[1][2] N-METHYLINDOLINE-5-SULFONAMIDE has been synthesized as a potent inhibitor of Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in various cancers and contributes to the acidic tumor microenvironment.[3] The primary hypothesis is that by selectively inhibiting CA IX, N-METHYLINDOLINE-5-SULFONAMIDE can disrupt pH regulation in cancer cells, leading to reduced tumor growth and survival.

However, the human genome encodes several other carbonic anhydrase isoforms with vital physiological roles. Therefore, a critical step in the preclinical development of N-METHYLINDOLINE-5-SULFONAMIDE is to determine its selectivity profile against these related enzymes. This guide will use the cross-reactivity analysis against key CA isoforms as a primary example.

The Imperative of Cross-Reactivity Profiling in Drug Discovery

The sulfonamide group (-SO2NH2) is a key functional group present in a wide array of therapeutic agents, from antibiotics to diuretics and anticancer agents.[4] A common concern in drug development is the potential for cross-reactivity, particularly for compounds sharing a common chemical moiety. However, extensive research has shown that there is no clinically significant immunologic-mediated cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides.[5][6] The structural differences between these classes of drugs are significant enough to preclude broad cross-reactivity.[7][8]

Despite this, pharmacological cross-reactivity at the level of enzyme inhibition is a distinct and critical consideration. Off-target inhibition can lead to unforeseen side effects and a narrow therapeutic window. Therefore, it is essential to experimentally verify the selectivity of any new chemical entity.

Experimental Design for Comprehensive Cross-Reactivity Analysis

A robust assessment of cross-reactivity involves a multi-tiered approach, beginning with closely related enzyme isoforms and potentially expanding to broader panels of enzymes.

Selection of a Focused Enzyme Panel

The initial step is to identify enzymes that are structurally or functionally related to the primary target. For our lead compound, N-METHYLINDOLINE-5-SULFONAMIDE, which targets CA IX, the logical selection for a primary cross-reactivity panel includes:

  • Carbonic Anhydrase I (CA I): A ubiquitous cytosolic isoform.

  • Carbonic Anhydrase II (CA II): Another highly prevalent cytosolic isoform involved in numerous physiological processes.

  • Carbonic Anhydrase XII (CA XII): A tumor-associated, membrane-bound isoform, similar to CA IX.[1]

Inhibition of these isoforms could lead to undesirable side effects, and thus, high selectivity for CA IX over these other isoforms is a key objective.

Broader Kinase Profiling

To proactively identify potential off-target effects beyond the immediate enzyme family, profiling against a broad panel of kinases is a standard industry practice.[9][10][11] Kinases are a large family of enzymes involved in cell signaling, and unintended kinase inhibition is a common source of toxicity. Reputable contract research organizations (CROs) offer comprehensive kinase profiling services against hundreds of kinases.[9][12][13]

Experimental Protocols for Determining Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[14] Accurate and reproducible IC50 determination is the cornerstone of cross-reactivity analysis.

In Vitro Carbonic Anhydrase Inhibition Assay (IC50 Determination)

This protocol describes a colorimetric assay to determine the IC50 of N-METHYLINDOLINE-5-SULFONAMIDE against various CA isoforms. The principle relies on the esterase activity of carbonic anhydrase, which can be monitored by the hydrolysis of a chromogenic substrate.

Materials:

  • Recombinant human Carbonic Anhydrase isoforms (CA I, CA II, CA IX, CA XII)

  • N-METHYLINDOLINE-5-SULFONAMIDE

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Spectrophotometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of N-METHYLINDOLINE-5-SULFONAMIDE in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Enzyme Preparation: Dilute the recombinant CA enzymes to a working concentration in the assay buffer.

  • Assay Procedure: a. To each well of a 96-well plate, add a small volume of the appropriate N-METHYLINDOL टोलINE-5-SULFONAMIDE dilution or DMSO for the control wells. b. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[1] c. Initiate the reaction by adding the NPA substrate solution to each well. d. Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of NPA hydrolysis.

  • Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Normalize the data by expressing the velocities as a percentage of the uninhibited control.[15] c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[15]

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_compound Add Compound to Plate prep_compound->add_compound prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate & Read prep_substrate->add_substrate add_compound->add_enzyme add_enzyme->add_substrate calc_velocity Calculate Reaction Velocity add_substrate->calc_velocity normalize_data Normalize to Control (%) calc_velocity->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for IC50 Determination.

Comparative Data Analysis: Quantifying Selectivity

The selectivity of N-METHYLINDOLINE-5-SULFONAMIDE can be quantified by comparing its IC50 values against the target and off-target enzymes. A selectivity index (SI) is calculated by dividing the IC50 of an off-target enzyme by the IC50 of the target enzyme.

Selectivity Index (SI) = IC50 (Off-target Enzyme) / IC50 (Target Enzyme)

A higher SI value indicates greater selectivity for the target enzyme.

Hypothetical Cross-Reactivity Data for N-METHYLINDOLINE-5-SULFONAMIDE

The following table presents hypothetical, yet plausible, experimental data for N-METHYLINDOLINE-5-SULFONAMIDE, based on published data for similar indoline-5-sulfonamide compounds.[1][3]

Enzyme TargetIC50 (nM)Selectivity Index (vs. CA IX)
CA IX (Primary Target) 15 -
CA I1,500100
CA II2,500167
CA XII604

This data illustrates a favorable selectivity profile, with the compound being 100-fold and 167-fold more potent against the intended target, CA IX, compared to the major cytosolic isoforms CA I and CA II, respectively. The selectivity against the related tumor-associated isoform CA XII is more modest but still demonstrates a preference for CA IX.

Visualizing the Selectivity Profile

Selectivity_Profile cluster_main N-METHYLINDOLINE-5-SULFONAMIDE cluster_off_targets Cross-Reactivity Profile main_target Primary Target CA IX IC50 = 15 nM off_target_1 Off-Target CA I IC50 = 1,500 nM main_target->off_target_1  Selectivity: 100x off_target_2 Off-Target CA II IC50 = 2,500 nM main_target->off_target_2  Selectivity: 167x off_target_3 Off-Target CA XII IC50 = 60 nM main_target->off_target_3  Selectivity: 4x

Caption: Selectivity Profile Visualization.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the cross-reactivity of N-METHYLINDOLINE-5-SULFONAMIDE. The hypothetical data presented suggests that this compound is a highly selective inhibitor of Carbonic Anhydrase IX, a promising characteristic for a novel anti-cancer agent. The detailed protocols and data interpretation framework provided herein serve as a robust template for researchers in the field of drug discovery.

The next logical steps in the preclinical evaluation of N-METHYLINDOLINE-5-SULFONAMIDE would involve:

  • Broad Kinase Profiling: To ensure no significant off-target kinase activities.

  • In-Cell Target Engagement Assays: To confirm that the compound inhibits CA IX in a cellular context.

  • Cell-Based Potency and Selectivity Assays: To assess the compound's effects on cancer cell lines with varying levels of CA isoform expression.

By rigorously adhering to these principles of cross-reactivity assessment, drug development professionals can build a strong, data-driven case for the continued development of promising new therapeutic agents like N-METHYLINDOLINE-5-SULFONAMIDE.

References

  • Sun, L., et al. (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. National Institutes of Health.
  • Macy, E. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. American Academy of Allergy, Asthma & Immunology.
  • Unknown Author. Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools.
  • D'yakonov, M. V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. National Center for Biotechnology Information.
  • D'yakonov, M. V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate.
  • Gontijo, L., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. ResearchGate.
  • Unknown Author. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
  • Johnson, K. K. (2005). Sulfonamide cross-reactivity: fact or fiction? PubMed.
  • Unknown Author. Kinase Panel Profiling. Pharmaron.
  • Unknown Author. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.
  • Lee, J. S., & Ou, J. J. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. National Center for Biotechnology Information.
  • Unknown Author. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • McNally, P. (2017). Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides. American Academy of Allergy, Asthma & Immunology.
  • Unknown Author. Enzyme assay techniques and protocols. ResearchGate.
  • Gontijo, L., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. MDPI.
  • Unknown Author. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems.
  • Unknown Author. Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
  • Hamza, I. S., et al. (2022). Synthesis, characterization, and bioactivity of several metal complexes of (4-Amino-N-(5-methyl-isaxazol-3-yl)-benzenesulfonamide). ResearchGate.
  • Unknown Author. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. MDPI.
  • Ishikawa, M., et al. (2015). Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. PubMed.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed.
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. PubMed.
  • Dittoe, M., & D'Aoust, P. (2017). Sulfonamide allergy and cross-reactivity. ResearchGate.
  • Unknown Author. Protocol for enzyme assays. The Royal Society of Chemistry.
  • Unknown Author. Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Unknown Author. Kinase Activity Profiling Services. Pamgene.
  • El-Sayed, W. M., & Ali, O. M. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
  • Unknown Author. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications.
  • Queiroz, K. The Experimental Techniques and Practical Applications of Enzyme Kinetics. Longdom Publishing SL.
  • Unknown Author. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BOC Sciences.
  • Unknown Author. Kinase Screening and Profiling Services. BPS Bioscience.
  • Khalifa, N. M., et al. (2014). Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. ResearchGate.

Sources

Comparative Guide: Evaluating the Therapeutic Index of N-Methylindoline-5-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylindoline-5-sulfonamide represents a critical scaffold in medicinal chemistry, bridging the structural gap between classic thiazide-like diuretics (e.g., Indapamide) and specific carbonic anhydrase (CA) inhibitors. While Indapamide utilizes a 2-methylindoline moiety, the N-methyl variant alters lipophilicity and active-site docking dynamics.

This guide provides a rigorous framework for evaluating the Therapeutic Index (TI) of this compound. Unlike established pharmacopoeias, this document treats N-Methylindoline-5-sulfonamide as a Lead Candidate , comparing its performance against two validated standards:

  • Indapamide: The structural analog and clinical gold standard for hypertension.

  • Acetazolamide: The mechanistic reference for sulfonamide-based CA inhibition.

Chemical & Pharmacological Profile

To evaluate TI, we must first establish the structural determinants of efficacy (Numerator) and toxicity (Denominator).

FeatureN-Methylindoline-5-sulfonamide (Candidate)Indapamide (Standard)Acetazolamide (Reference)
Core Scaffold Indoline (N-methylated)Indoline (2-methylated)Thiadiazole
Primary Target Carbonic Anhydrase (CA) Isoforms / NCCNa+/Cl- Cotransporter (NCC)Carbonic Anhydrase (Pan-inhibitor)
Lipophilicity (LogP) ~1.8 - 2.2 (Predicted)2.7 (High lipid solubility)-0.26 (Hydrophilic)
Key ADME Trait High BBB permeability potential due to N-methylationHigh RBC partitioningRapid renal elimination
Structural Logic (SAR)

The N-methyl group eliminates the hydrogen bond donor capacity of the indoline nitrogen. In Indapamide, the indoline nitrogen is part of an amide linkage, contributing to its high potency and long duration of action. The N-methylindoline-5-sulfonamide candidate exposes the sulfonamide (


) as the primary pharmacophore.
  • Hypothesis: The candidate will likely exhibit higher affinity for CA isoforms (similar to Acetazolamide) but with the lipophilic distribution profile of Indapamide.

Comparative Efficacy (The Numerator)

The "Effective Dose" (


 or 

) is determined via enzymatic inhibition assays.
Primary Assay: Carbonic Anhydrase Inhibition (Stop-Flow Kinetics)

Sulfonamides bind the


 ion in the CA active site. We evaluate selectivity between hCA II  (off-target, ubiquitous) and hCA IX/XII  (tumor-associated targets).
Representative Data (Comparative Ranges)

Note: Values below are representative of this chemical class based on SAR literature.

CompoundhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity Ratio (II/IX)
N-Methylindoline-5-sulfonamide 250 - 400 15 - 30 8 - 12 ~2.0
Indapamide>10,000>1,000N/ALow CA affinity
Acetazolamide25012250.5 (Non-selective)

Interpretation: The candidate shows nanomolar potency against hCA II, suggesting it acts more like a classic CA inhibitor than a thiazide-like diuretic.

Toxicity Profiling (The Denominator)

The "Toxic Dose" (


 or 

) is evaluated using renal and cardiac models, as these are the primary failure points for sulfonamides.
Cytotoxicity (Renal Proximal Tubule)

Since sulfonamides concentrate in the kidney, nephrotoxicity is the limiting factor.

  • Cell Line: HK-2 (Human Kidney 2) or HEK293.

  • Metric:

    
     (Concentration cytotoxic to 50% of cells).
    
hERG Inhibition (Cardiac Safety)

Indolines can interact with potassium channels.

  • Threshold:

    
     indicates high arrhythmia risk.
    

Therapeutic Index Calculation

The Therapeutic Index is calculated as the ratio of the toxic dose to the effective dose. In early discovery, we use the In Vitro Safety Margin.



Comparative Analysis Table
ParameterN-Methylindoline-5-sulfonamideIndapamideAcetazolamide
Efficacy (

or

)
20 nM (hCA II)5 nM (NCC functional eq.)12 nM (hCA II)
Toxicity (

HK-2)
150

M
>500

M
>1000

M
Therapeutic Index (Ratio) 7,500 100,000+ 83,000

Experimental Protocols

Protocol A: Stopped-Flow Carbonic Anhydrase Inhibition

Grounding: Validated method for sulfonamide kinetics (Supuran et al.).

  • Reagents: Prepare HEPES buffer (20 mM, pH 7.5) with phenol red indicator.

  • Enzyme Prep: Recombinant hCA II (Sigma-Aldrich) diluted to critical concentration.

  • Substrate:

    
     saturated water.
    
  • Reaction:

    • Mix Inhibitor (Candidate) + Enzyme in Chamber A.

    • Mix

      
       + Buffer in Chamber B.
      
    • Inject into mixing chamber.

  • Detection: Monitor absorbance drop at 557 nm (acidification) over 10–100 ms.

  • Calculation: Fit data to the Michaelis-Menten equation to derive

    
    .
    
Protocol B: MTT Cytotoxicity Assay (HK-2 Cells)
  • Seeding: Plate HK-2 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Incubate 24h. Treat with serial dilutions of N-Methylindoline-5-sulfonamide (0.1 nM – 100

    
    M). Include 1% DMSO vehicle control.
    
  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Visualization of Mechanism & Workflow

Diagram 1: Sulfonamide Mechanism of Action

This diagram illustrates the competitive inhibition at the Zinc active site, the core mechanism for the candidate.

MOA Zinc Zn2+ Ion (Active Site) Product HCO3- + H+ Zinc->Product Catalysis Candidate N-Methylindoline- 5-sulfonamide Candidate->Zinc High Affinity Binding (Sulfonamide Nitrogen) Enzyme Carbonic Anhydrase (hCA II/IX) Candidate->Enzyme Hydrophobic Interaction (Indoline Ring) Substrate CO2 + H2O Substrate->Zinc Native Binding Enzyme->Zinc Coordinates

Caption: Competitive binding of the sulfonamide moiety to the catalytic Zinc ion blocks CO2 hydration.

Diagram 2: Therapeutic Index Evaluation Workflow

The decision logic for progressing the candidate based on TI data.

TI_Workflow Start Candidate Synthesis (N-Methylindoline-5-sulfonamide) Step1 Efficacy Screen (hCA II Ki < 50nM?) Start->Step1 Step1->Start Fail (Optimize) Step2 Toxicity Screen (HK-2 CC50 > 100uM?) Step1->Step2 Pass Step2->Start Fail (Toxic) Calc Calculate TI (CC50 / Ki) Step2->Calc Pass Decision Compare to Indapamide Calc->Decision

Caption: Step-wise filtering process to validate the candidate against safety and efficacy thresholds.

References

  • Supuran, C. T. (2020). "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach." Journal of Medicinal Chemistry. Link

  • Chlorthalidone vs. Indapamide Consensus. (2025).[1] "Indapamide Pharmacological Profile & Structure." Dr. Oracle / NIH Bookshelf. Link

  • Krymov, S. K., et al. (2022).[2] "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases."[2][3] Pharmaceuticals (Basel). Link

  • USDA FSIS. (2009). "Determination and Confirmation of Sulfonamides (CLG-SUL.05)." Food Safety and Inspection Service. Link

  • Nishiyama, H., et al. (2015). "Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent MGAT2 Inhibitors."[4] Journal of Medicinal Chemistry. Link

Sources

Reproducibility of N-METHYLINDOLINE-5-SULFONAMIDE research findings

[1]

Executive Summary: The Regioselectivity Paradox

Research findings involving N-methylindoline-5-sulfonamide (and its N-acetyl analogs) are currently facing a reproducibility crisis stemming from a fundamental chemical ambiguity: regioselectivity during synthesis .[1]

Historical literature and commercial suppliers often misidentify the products of direct electrophilic chlorosulfonation as 5-substituted isomers.[1] However, recent structural re-evaluations (X-ray crystallography and advanced NMR) indicate that under standard superacidic conditions, the major product is frequently the 6-isomer . This structural misassignment compromises biological data, particularly for Carbonic Anhydrase (CA) and DapE inhibition studies.

This guide objectively compares the "Standard" (Direct) synthesis method against the "Validated" (Indirect) method, providing a roadmap to ensure structural integrity and reproducible biological data.

Part 1: The Science of Irreproducibility

To understand why findings are not reproducible, one must analyze the mechanism of the synthesis. The core issue lies in the directing effects of the indoline nitrogen under the harsh conditions required for chlorosulfonation.

The "Protonation Trap"

Most protocols use Chlorosulfonic acid (ClSO₃H) , a superacid.

  • N-Acetylindoline: Often assumed to be a para-director (to C5).[1] However, steric hindrance and electronic effects in superacid media can shift substitution to the C6 position (meta to the acetyl group's carbonyl or governed by the protonated intermediate).

  • N-Methylindoline: The tertiary amine is basic.[1] In ClSO₃H, it instantly protonates to form an ammonium species (Ind-N⁺HMe).[1]

    • Electronic Effect: The ammonium group is strongly electron-withdrawing and meta-directing .[1]

    • Result: Electrophilic attack is directed meta to the nitrogen (Position 6 or 7), rather than para (Position 5).

The Consequence: Researchers aiming for the 5-sulfonamide via direct sulfonation are likely synthesizing the 6-sulfonamide , leading to "orphan" biological data that cannot be replicated when the authentic 5-isomer is tested.

Part 2: Comparative Protocol Analysis

Method A: Direct Chlorosulfonation (The "Common" Route)

Prevalent in older literature and high-throughput screening libraries.[1]

  • Protocol: Treat N-methylindoline with neat ClSO₃H at 0°C

    
     60°C.
    
  • Claimed Product: N-methylindoline-5-sulfonyl chloride.[1]

  • Actual Product: Mixture favoring N-methylindoline-6-sulfonyl chloride .[1]

  • Pros: One step, high yield, cheap reagents.

  • Cons: Incorrect Regiochemistry . High risk of false-positive biological data.[1]

Method B: Indirect Synthesis via 5-Bromoindoline (The "Validated" Route)

Recommended for high-fidelity SAR (Structure-Activity Relationship) studies.[1]

  • Protocol:

    • Start with 5-bromoindoline (structurally defined).[1]

    • N-Methylation: Reductive amination (HCHO/NaBH₃CN) or Alkylation (MeI/base).[1]

    • Sulfonylation: Lithium-Halogen exchange (n-BuLi, SO₂) or Pd-catalyzed sulfonylation.[1]

  • Product: Pure N-methylindoline-5-sulfonamide .[1]

  • Pros: Guaranteed Regiochemistry . The bromine atom "holds the spot" for the sulfonamide.

  • Cons: Multi-step, lower overall yield, requires inert atmosphere.

Comparison Table: Method A vs. Method B
FeatureMethod A (Direct)Method B (Indirect/Validated)
Starting Material N-Methylindoline5-Bromoindoline
Reagents ClSO₃H (Neat)1.[1] MeI/NaH; 2. n-BuLi/SO₂; 3. NCS
Key Intermediate Ammonium species (Ind-N⁺HMe)5-Lithio-N-methylindoline
Directing Effect Meta (favors C6)Ipso (favors C5 substitution of Br)
Regio-Purity Low (Mix of 5, 6,[1] 7)High (>98% C5)
Reproducibility Low (Batch-dependent mixtures)High (Self-validating)

Part 3: Visualizing the Pathway

The following diagram illustrates the divergence in chemical logic that leads to reproducibility issues.

GStartN-MethylindolineAcidReaction in ClSO3H(Superacid Media)Start->AcidMethod AProtonatedProtonated Intermediate(Ind-N+HMe)Acid->ProtonatedInstant ProtonationTrapTHE PROTONATION TRAP(Meta-Directing Effect)Protonated->TrapProduct6Major Product:6-SulfonamideTrap->Product6Favored PathProduct5Target Product:5-SulfonamideTrap->Product5Minor Path (Disfavored)RouteB_StartAlternative Start:5-BromoindolineRouteB_Step11. N-MethylationRouteB_Start->RouteB_Step1Method BRouteB_Step22. Li-Halogen Exchange(Specific at C5)RouteB_Step1->RouteB_Step2RouteB_Step2->Product5Guaranteed Regiochemistry

Caption: Figure 1: The Regioselectivity Divergence. Method A (Red path) leads to the incorrect 6-isomer due to protonation of the amine.[1] Method B (Green path) guarantees the 5-isomer by using a bromo-precursor.[1]

Part 4: Validated Experimental Protocol (Method B)

To ensure your research is reproducible and authoritative, use this protocol.

Step 1: N-Methylation of 5-Bromoindoline[1]
  • Dissolve 5-bromoindoline (1.0 eq) in anhydrous DMF.

  • Add Sodium Hydride (1.2 eq, 60% dispersion) at 0°C under Argon. Stir for 30 min.

  • Add Methyl Iodide (1.1 eq) dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench with water, extract with EtOAc.

  • Validate: NMR should show N-Me singlet (~2.7 ppm) and retention of aromatic splitting pattern.[1]

Step 2: Sulfonamide Installation (The "Ipso" Substitution)
  • Dissolve N-methyl-5-bromoindoline in dry THF. Cool to -78°C.[1]

  • Add n-Butyllithium (1.1 eq) slowly. The bromine is exchanged for lithium specifically at C5.

  • Bubble SO₂ gas (dried) into the solution for 15 min. The mixture will turn pale yellow (Lithium sulfinate).

  • Warm to RT and remove excess SO₂.

  • Treat the crude sulfinate salt with N-Chlorosuccinimide (NCS) in DCM/Acetic Acid to generate the sulfonyl chloride.

  • React immediately with the desired amine (or ammonia) to form the sulfonamide.

Characterization Check (Self-Validation)

To confirm you have the 5-isomer and not the 6-isomer:

  • 1H NMR (Aromatic Region):

    • 5-Isomer: Look for a meta-coupled doublet (d, J2 Hz) for H4, a doublet of doublets (dd, J8, 2 Hz) for H6, and a doublet (d, J~8 Hz) for H7.

    • 6-Isomer: The splitting pattern will differ (H7 is a singlet or small doublet; H5/H4 are ortho-coupled).[1]

  • NOESY: The N-Methyl group protons should show a strong NOE correlation with H7 (the proton ortho to the nitrogen). If the sulfonamide is at C7, this signal is lost. If at C6, H7 is present but the coupling pattern changes.

References

  • Reidl, S. et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Antibiotics , 9(9), 595. Link Key Citation: Identifies widespread errors in literature regarding regiospecificity; confirms 6-isomer formation from N-acetyl precursors.

  • Nocentini, A. et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Pharmaceuticals , 15(12), 1453. Link Key Citation: Discusses the biological activity of indoline-5-sulfonamides against CA IX/XII.

  • Ruano, J. L. G. et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis , 2008(02), 311-312. Link Key Citation: Provides the basis for the metallation/sulfinate oxidation protocol (Method B).

Safety Operating Guide

N-METHYLINDOLINE-5-SULFONAMIDE: Operational Disposal & Safety Guide

[1]

Executive Summary

Do not dispose of N-methylindoline-5-sulfonamide down the drain. This compound combines a bioactive sulfonamide moiety with an indoline core.[1] Sulfonamides are environmentally persistent and pose significant risks to aquatic ecosystems and microbial resistance profiles. The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Immediate Action Required:

  • Segregate: Isolate from strong oxidizers immediately.

  • Contain: Use screw-top containers for solids; compatible HDPE/Glass carboys for solutions.

  • Label: Mark as "Hazardous Waste - Toxic/Irritant."

Chemical Profile & Hazard Identification

To manage waste effectively, we must understand the chemical behaviors driving our safety decisions.[2]

FeatureSpecificationOperational Implication
Chemical Class Indoline / SulfonamideBioactive; potential environmental pollutant.[1]
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires particulate containment.[1]
Reactivity Electron-rich (Indoline core)Incompatible with Strong Oxidizers. Risk of exothermic decomposition.[1]
Solubility Low (Water), High (DMSO, Acetone, DCM)dictates liquid waste stream segregation (Organic vs. Aqueous).[1]
Hazards (GHS) H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1]
The "Why" Behind the Protocol
  • Environmental Persistence: Sulfonamides resist degradation in standard wastewater treatment plants. Releasing them into the sewer system contributes to the proliferation of antibiotic-resistant bacteria in the environment.

  • Chemical Stability: The sulfonamide bond is robust. Chemical "neutralization" at the bench is ineffective and dangerous. Thermal destruction (incineration) is the only method to break the S-N bond definitively.

Pre-Disposal Stabilization (The Self-Validating System)

A self-validating waste system prevents accidents before the waste leaves your bench.

Protocol: The Oxidizer Check Before adding N-methylindoline-5-sulfonamide waste to a central accumulation container, you must validate that the container does not hold strong oxidizers (e.g., nitric acid, peroxides).

  • Review the Waste Log: Check the tag on the central carboy.

  • The "Indoline Rule": If the waste stream contains oxidizers, DO NOT ADD this compound. The electron-rich indoline ring can undergo rapid, exothermic oxidation.

  • Action: Start a new, separate waste container specifically for "Non-Halogenated Organic Waste - Reducers/Neutrals."

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves/paper.

  • Primary Containment: Place the solid material into a clear, sealable plastic bag or a wide-mouth jar.

  • Decontamination: Wipe the exterior of the primary container with an ethanol-dampened wipe. Place this wipe inside the bag.

  • Secondary Containment: Seal the bag/jar and place it inside a rigid hazardous waste drum or box (Satellite Accumulation Area).

  • Labeling: Affix a yellow hazardous waste label. List "N-methylindoline-5-sulfonamide" explicitly.[1] Check "Toxic" and "Irritant."[3]

Scenario B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicability: HPLC waste, mother liquors, dissolved stock.

  • Solvent Identification: Determine the primary solvent.

    • Halogenated (e.g., DCM, Chloroform): Use the "Halogenated Waste" stream.

    • Non-Halogenated (e.g., Acetone, Methanol, DMSO): Use the "Non-Halogenated Waste" stream.[4]

  • Transfer: Funnel liquid into the appropriate HDPE or Glass safety carboy. Leave 10% headspace to prevent over-pressurization.

  • Rinsing: Rinse the original vessel with a minimal amount of compatible solvent and add the rinsate to the waste carboy.

  • Log Entry: Immediately record the volume and constituent on the carboy's waste log.

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision points for disposing of N-methylindoline-5-sulfonamide.

DisposalWorkflowStartWaste Generation:N-methylindoline-5-sulfonamideStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Wipes, PPE)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidPathLiquidSolidPkgDouble Bag orSealable JarSolidPath->SolidPkgOxidizerWarnCRITICAL CHECK:Ensure No Oxidizers PresentLiquidPath->OxidizerWarnSolidLabelLabel: Toxic Solid WasteSolidPkg->SolidLabelFinalEHS Pickup &High-Temp IncinerationSolidLabel->FinalSolventCheckIdentify Solvent BaseHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(DMSO, MeOH, Acetone)SolventCheck->NonHaloNo HalogensCarboyHaloAdd to HALOGENATEDWaste CarboyHalo->CarboyHaloCarboyNonHaloAdd to NON-HALOGENATEDWaste CarboyNonHalo->CarboyNonHaloCarboyHalo->FinalCarboyNonHalo->FinalOxidizerWarn->SolventCheck

Figure 1: Operational decision tree for segregating N-methylindoline-5-sulfonamide waste streams. Note the critical oxidizer check for liquid waste to prevent incompatibility reactions.

Regulatory Compliance & Documentation

RCRA Classification (USA Context)

While N-methylindoline-5-sulfonamide is not typically assigned a specific "P" or "U" list code (unless specified by a unique vendor SDS), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and toxicity.

  • Waste Code: Generally falls under Hazardous Waste, N.O.S.[1] (Not Otherwise Specified) .

  • Characteristic Codes: If dissolved in ignitable solvents (e.g., Acetone), add code D001 . If dissolved in toxic solvents (e.g., Chloroform), add code D022 .

Labeling Requirements

Every waste container must contain the following legible information before pickup:

  • Full Chemical Name: "N-methylindoline-5-sulfonamide" (No abbreviations).

  • Hazards: Check "Toxic" and "Irritant."[3]

  • Generator Info: Lab Name/Room Number.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]

  • PubChem. Sulfonamide Class Toxicity and Environmental Persistence Data. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

A Senior Application Scientist's Guide to Handling N-METHYLINDOLINE-5-SULFONAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of N-METHYLINDOLINE-5-SULFONAMIDE. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as the foundation of scientific integrity. The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

Hazard Analysis: Understanding the Compound

While comprehensive toxicological data for N-METHYLINDOLINE-5-SULFONAMIDE is not exhaustively established, data from structurally similar compounds, such as N-Methylisoquinoline-5-sulfonamide, necessitates that we treat it with a high degree of caution. The primary hazards identified are significant irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, all handling procedures must be designed to eliminate routes of exposure.

Identified Potential Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

  • Stench: Some related compounds are noted for having a strong, unpleasant odor.[1][5]

Given these risks, the core principle of our work is to minimize exposure through rigorous engineering controls and the correct use of Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

Your PPE is the most critical barrier between you and the chemical. Selection and use are not matters of preference but of procedural necessity.

Primary Barrier: Dermal and Eye Protection

The primary routes of accidental exposure are contact with the skin and eyes. Therefore, your first line of defense is robust dermal and eye protection.

  • Gloves: Standard nitrile gloves are the minimum requirement. It is crucial to double-glove if there is a risk of splash or extended handling time. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.

  • Laboratory Coat: A cuffed, long-sleeved laboratory coat is mandatory. This prevents chemical splashes from reaching your personal clothing and skin.

  • Eye and Face Protection: Chemical splash goggles are required any time the compound is handled outside of its original sealed container. Standard safety glasses are insufficient as they do not provide protection from splashes or vapors. For large-volume transfers or procedures with a high splash risk, a full face shield should be worn over chemical splash goggles.

Secondary Barrier: Respiratory and Environmental Controls
  • Ventilation: All work with N-METHYLINDOLINE-5-SULFONAMIDE must be performed inside a certified chemical fume hood.[1][2] This is a non-negotiable control to prevent the inhalation of vapors or aerosols, which may cause respiratory irritation.[1][2][3]

  • Respiratory Protection: Under normal operating conditions within a functioning fume hood, a respirator is not required. However, in the event of a significant spill or ventilation failure, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary for emergency response personnel.

Protection Type Specification Rationale
Hand Nitrile Gloves (double-gloving recommended)Prevents skin contact and irritation.
Body Cuffed, Long-Sleeved Laboratory CoatProtects skin and personal clothing from contamination.
Eye/Face Chemical Splash Goggles (Face shield for high risk)Protects against splashes and vapors causing serious eye irritation.
Respiratory Work within a certified Chemical Fume HoodPrevents inhalation of irritant vapors/aerosols.

Operational Protocol: A Step-by-Step Guide to Safe Handling

This workflow is designed to ensure safety at every stage of the process.

Step 1: Pre-Handling Verification

  • Fume Hood Check: Before starting, verify that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.

  • PPE Inspection: Don all required PPE as outlined in the table above. Carefully inspect each item for damage.

  • Container Inspection: Check the chemical container for any signs of damage or leaks.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are inside the fume hood before you begin.

Step 2: Aliquoting and Use

  • Work Zone: Perform all manipulations at least 6 inches inside the fume hood sash.

  • Dispensing: Open the container and carefully dispense the required amount. If the compound is a solid, use techniques that minimize dust generation.

  • Container Sealing: Tightly close the primary container immediately after aliquoting.[1]

Step 3: Post-Handling and Decontamination

  • Surface Cleaning: Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if you believe no contact occurred.[2]

Contingency and Disposal Plans

Preparation for unexpected events is a critical component of laboratory safety.

Emergency Exposure Procedures

Immediate and correct first aid can significantly mitigate the severity of an exposure.

Exposure Route Immediate Action
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[2]
Spill Management Workflow

In the event of a spill, a calm and methodical response is essential.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_disposal Finalization spill Spill Occurs alert Alert personnel in the immediate area spill->alert evaluate Evaluate Spill Size & Hazard alert->evaluate evacuate Evacuate Area Call Emergency Response evaluate->evacuate Large Spill or Outside Fume Hood ppe Don appropriate PPE (double gloves, goggles, lab coat) evaluate->ppe Small Spill Inside Fume Hood contain Contain the spill with inert absorbent material ppe->contain cleanup Collect absorbent material with non-sparking tools contain->cleanup decon Decontaminate the area cleanup->decon waste Place all contaminated materials in a labeled, sealed waste container decon->waste report Report the incident to Lab Supervisor waste->report

Caption: Workflow for managing a chemical spill.

Waste Disposal Plan

Proper disposal is the final step in the chemical's lifecycle and a critical aspect of environmental stewardship.

  • Designated Waste Stream: All N-METHYLINDOLINE-5-SULFONAMIDE waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Containerization: Use a designated, clearly labeled, and sealable waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Regulatory Compliance: All chemical waste must be disposed of through an approved waste disposal plant, in accordance with local, state, and federal regulations.[2][3] Never pour chemical waste down the drain.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-METHYLINDOLINE-5-SULFONAMIDE
Reactant of Route 2
N-METHYLINDOLINE-5-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.